Boc-arg(boc)2-OH
Description
Properties
IUPAC Name |
(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFOVHACSQSIE-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464257 | |
| Record name | BOC-ARG(BOC)2-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97745-69-2 | |
| Record name | BOC-ARG(BOC)2-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of Boc Protecting Groups in the Synthesis of Arginine-Containing Peptides: A Technical Guide on Boc-Arg(Boc)2-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of arginine into synthetic peptides is a critical step in the development of novel therapeutics and research tools. The unique properties of its guanidinium side chain—highly basic and nucleophilic—necessitate a robust protection strategy to prevent unwanted side reactions and ensure the fidelity of the final peptide sequence. This technical guide provides an in-depth analysis of the function of the tert-butyloxycarbonyl (Boc) protecting groups in the arginine derivative, Nα-Boc-Nω,Nω'-bis-Boc-L-arginine (Boc-Arg(Boc)2-OH), particularly within the context of solid-phase peptide synthesis (SPPS).
The Fundamental Role of the α-Amino Boc Protecting Group
In peptide synthesis, the primary function of a protecting group on the α-amino group of an amino acid is to prevent self-polymerization and to control the sequence of amino acid addition. The Boc group is a cornerstone of one of the two primary strategies in SPPS, namely Boc/Bzl chemistry.
The α-Boc group in this compound serves as a temporary shield for the N-terminal amine.[1] It is stable under the basic and neutral conditions used for peptide coupling but is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA).[2][3] This differential lability is the foundation of the Boc-SPPS strategy, allowing for the selective deprotection of the α-amino group at each cycle of peptide elongation.[4]
The general cycle of Boc-SPPS involves the following key steps:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.[5]
-
Neutralization: The resulting ammonium salt is neutralized with a base to liberate the free amine.
-
Coupling: The next Boc-protected amino acid, such as this compound, is activated and coupled to the free amine of the growing peptide chain.
-
Washing: The resin is washed to remove excess reagents and byproducts before initiating the next cycle.
Protecting the Guanidino Side Chain: The Function of the (Boc)2 Groups
The guanidino group of arginine is strongly basic (pKa ≈ 12.5) and highly nucleophilic, making it prone to participating in undesirable side reactions during peptide synthesis. Effective protection of this functional group is, therefore, paramount. In this compound, the guanidino group is protected by two additional Boc groups.
The primary functions of the two Boc groups on the arginine side chain are:
-
Reduction of Basicity and Nucleophilicity: The electron-withdrawing nature of the Boc groups significantly suppresses the basicity and nucleophilicity of the guanidino moiety. This prevents the side chain from interfering with the coupling reactions or catalyzing unwanted side reactions.
-
Prevention of Side Reactions: Unprotected or inadequately protected arginine can lead to several side reactions. One of the most significant is the intramolecular cyclization of an activated arginine to form a δ-lactam, which terminates the peptide chain. While studies have shown that the (Boc)2 protection is highly prone to δ-lactam formation in the context of Fmoc-SPPS, this protection strategy aims to mitigate other potential side reactions.
-
Enhanced Solubility: The bulky and lipophilic nature of the Boc groups can improve the solubility of the protected arginine derivative in the organic solvents commonly used in SPPS.
The two Boc groups are symmetrically placed on the terminal nitrogens of the guanidino group, as depicted in the structure below.
Caption: Chemical structure of this compound.
Quantitative Data and Comparisons
While specific quantitative data for the performance of this compound in Boc-SPPS is not extensively available in the literature, data from studies using Fmoc-Arg(Boc)2-OH provides valuable insights into the characteristics of the (Boc)2 protecting group strategy. It is important to note that the reaction conditions in Fmoc-SPPS and Boc-SPPS are different, which can influence the rates of side reactions.
| Protecting Group Strategy | Tendency for δ-Lactam Formation | Stability in Solution (DMF/NBP) | Reference |
| Fmoc-Arg(Boc)2-OH | High | Degrades over time | |
| Fmoc-Arg(Pbf)-OH | Lower than (Boc)2 | Stable | |
| Fmoc-Arg(NO2)-OH | Low | Stable |
This data suggests that while the (Boc)2 group effectively masks the guanidino function, it may be more susceptible to δ-lactam formation upon activation compared to other protecting groups.
Experimental Protocols
General Protocol for Coupling of this compound in Boc-SPPS
This protocol outlines a general procedure for the incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., DIEA or NMM)
-
Solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF.
-
Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF. Add a base (e.g., DIEA, 6-8 equivalents) to the mixture.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. Due to the steric bulk of the three Boc groups, a longer coupling time or a double coupling may be necessary.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result indicates a complete reaction.
-
Washing: If the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Final Cleavage and Deprotection
The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups. For a peptide synthesized using this compound, this requires strong acidic conditions to remove the two Boc groups from the guanidino side chain, in addition to other side-chain protecting groups and the linker to the resin.
Reagents:
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., p-cresol, p-thiocresol, anisole, dimethyl sulfide)
Procedure:
-
Resin Preparation: Dry the final peptide-resin under vacuum.
-
Cleavage Setup: Place the dried resin in a specialized HF cleavage apparatus. Add the appropriate scavenger cocktail.
-
HF Cleavage: Cool the reaction vessel and distill anhydrous HF into it. Stir the mixture at 0°C for 1-2 hours. The exact time depends on the specific peptide sequence and other protecting groups present.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the peptide multiple times with cold ether to remove scavengers and organic-soluble byproducts.
-
Extraction and Lyophilization: Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid) and lyophilize to obtain the crude peptide powder.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Experimental Workflows
Boc-SPPS Cycle for Arginine Incorporation
The following diagram illustrates the logical workflow of a single cycle in Boc-SPPS for the incorporation of this compound.
Caption: Workflow of a single cycle in Boc-SPPS.
Protection and Deprotection of Arginine
The following diagram illustrates the protection of the arginine side chain with two Boc groups and the subsequent deprotection under strong acidic conditions.
Caption: Protection and deprotection of the arginine side chain.
Conclusion
The three Boc groups in this compound play distinct and crucial roles in peptide synthesis. The α-amino Boc group serves as a temporary protecting group, enabling the stepwise and controlled elongation of the peptide chain in Boc-SPPS. The two Boc groups on the guanidino side chain act as semi-permanent protecting groups, effectively masking the high basicity and nucleophilicity of this functional group to prevent side reactions during synthesis. While the (Boc)2 strategy for side-chain protection may present challenges such as an increased propensity for δ-lactam formation, it represents a valid approach for arginine incorporation. The successful use of this compound in peptide synthesis hinges on optimized coupling protocols and robust final cleavage and deprotection procedures. A thorough understanding of the chemistry of these protecting groups is essential for researchers and professionals in the field of drug development and peptide science to achieve high-purity, high-yield synthesis of complex arginine-containing peptides.
References
An In-depth Technical Guide to Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)arginine [Boc-Arg(Boc)2-OH]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)arginine, commonly referred to as Boc-Arg(Boc)2-OH. It is a crucial building block in peptide synthesis, offering extensive protection of the arginine side chain to prevent unwanted reactions. This document details its chemical identity, properties, applications in peptide synthesis, and a representative experimental workflow.
Chemical Structure and IUPAC Name
This compound is a derivative of the amino acid L-arginine where the alpha-amino group (Nα) and both nitrogens of the side-chain guanidinium group (Nω, Nω') are protected by tert-butoxycarbonyl (Boc) groups.[1][2] This trifurcated protection strategy offers robust shielding of the highly nucleophilic guanidinium function, which is essential for controlled and efficient peptide synthesis.[1]
Chemical Structure:
IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-5-[[bis(tert-butoxycarbonyl)amino]methylideneamino]pentanoic acid
Synonyms:
-
Nα,Nω,Nω'-Tris-Boc-L-arginine
-
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
-
(8S)-8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-dimethyl-10-oxo-11-oxa-2,4,9-triazatridecanoic acid, 1-(1,1-dimethylethyl)ester
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 97745-69-2 | |
| Molecular Formula | C₂₁H₃₈N₄O₈ | |
| Molecular Weight | 474.55 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:5): 0.16 mg/mL | |
| Storage | 2°C - 8°C |
Application in Peptide Synthesis
This compound is an amino acid building block primarily used in solid-phase peptide synthesis (SPPS), particularly within the Boc protection strategy. The guanidinium group of arginine is strongly basic and nucleophilic, necessitating robust protection to prevent side reactions during peptide chain elongation. The three Boc groups on this compound provide excellent steric and electronic shielding.
The use of Boc-protected amino acids is a classic approach in SPPS. The general cycle involves the deprotection of the Nα-Boc group with an acid, typically trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected amino acid in the sequence.
While effective, the bulky nature of the three Boc groups in this compound can sometimes lead to slower coupling kinetics compared to other protected arginine derivatives. Therefore, extended coupling times or the use of potent activation agents like HBTU or PyBOP may be necessary to ensure complete incorporation into the peptide chain.
Experimental Protocol: Representative Use in Boc-SPPS
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis.
Materials:
-
Peptide synthesis vessel
-
Shaker
-
Appropriate solid support (e.g., Merrifield resin)
-
This compound
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, DIC)
-
Activator (e.g., HOBt, Oxyma)
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes. Drain.
-
Treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group. Drain.
-
-
Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual TFA and byproducts.
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 2 minutes. Repeat this step.
-
Wash the resin with DMF (3x) to remove excess base.
-
-
Amino Acid Coupling (Activation and Addition):
-
In a separate vial, dissolve 3-4 equivalents of this compound and the activation agent (e.g., 3-4 equivalents of HBTU/HOBt) in DMF.
-
Add 6-8 equivalents of DIEA to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin-containing vessel.
-
-
Coupling Reaction: Agitate the mixture at room temperature for 1-2 hours. Longer reaction times may be necessary for this bulky derivative. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc groups on arginine) are removed, typically using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Logical Workflow and Application Visualization
This compound is instrumental in synthesizing arginine-containing peptides, which have diverse applications. For instance, it has been used to create amino acid prodrugs of cytotoxic agents like anthraquinones for targeted cancer therapy research. A potential mechanism of action for such conjugates involves the modulation of key cellular signaling pathways, such as the p53 tumor suppressor pathway, by inducing the degradation of its negative regulator, MDM2.
The following diagram illustrates the workflow from the synthesis of a peptide using this compound to its potential application in cancer research.
Caption: Workflow from synthesis to a potential anticancer mechanism.
References
Navigating the Synthesis and Characterization of Nα,NG,NG-Tri-tert-butyloxycarbonylarginine: A Technical Guide
For Immediate Release
In the landscape of peptide synthesis and drug development, the use of protected amino acids is a cornerstone of achieving high-purity, complex peptide sequences. Among these, arginine, with its highly basic guanidinium group, presents a unique challenge that necessitates robust protection strategies. This technical guide provides an in-depth exploration of the physical and chemical properties of Nα,NG,NG-Tri-tert-butyloxycarbonylarginine, a key building block for researchers, scientists, and professionals in the field. This document outlines its synthesis, characterization, and handling, offering a comprehensive resource for its effective utilization.
Core Physical and Chemical Properties
Nα,NG,NG-Tri-tert-butyloxycarbonylarginine is a derivative of the amino acid L-arginine where the alpha-amino group (Nα) and both guanidino nitrogen atoms (NG) are protected by tert-butyloxycarbonyl (Boc) groups. This extensive protection renders the guanidinium group unreactive during peptide coupling reactions, preventing unwanted side reactions and ensuring the integrity of the peptide chain.
A comprehensive summary of the key physical and chemical properties of Nα,NG,NG-Tri-tert-butyloxycarbonylarginine is presented below. The data has been compiled from various supplier specifications and scientific literature.
| Property | Value |
| Molecular Formula | C21H38N4O8 |
| Molecular Weight | 474.55 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 121 - 123 °C |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol. Insoluble in water. |
| Optical Rotation | Specific rotation values are typically determined for individual batches and reported on the certificate of analysis. |
Synthesis and Purification: A Methodological Overview
The synthesis of Nα,NG,NG-Tri-tert-butyloxycarbonylarginine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general approach involves the protection of the alpha-amino group followed by the protection of the guanidinium group of L-arginine.
A study by Izdebski et al. describes the synthesis of various N(alpha, omega, omega')-tris-alkoxycarbonyl arginines, including the tri-Boc derivative.[1] The protocol generally involves the treatment of an α-alkoxycarbonyl protected ornithine with an N,N'-bis(alkoxycarbonyl)-S-methylisothiourea reagent.
Illustrative Synthesis Workflow:
General synthesis workflow for Nα,NG,NG-Tri-tert-butyloxycarbonylarginine.
Purification is typically achieved through crystallization or column chromatography to yield a product of high purity suitable for peptide synthesis.
Analytical Characterization
The identity and purity of Nα,NG,NG-Tri-tert-butyloxycarbonylarginine are confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
A conference abstract by Alfei et al. highlights the complexity of the NMR characterization of tris(tert-butoxycarbonyl)-L-arginine, indicating the potential for different isoforms depending on the synthetic procedure.[2] This underscores the importance of thorough analytical validation.
Analytical Workflow:
Workflow for the analytical characterization of the synthesized product.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Nα,NG,NG-Tri-tert-butyloxycarbonylarginine are critical for reproducible results. While specific, step-by-step instructions can vary between laboratories, the following provides a general framework based on established chemical principles.
General Protocol for Boc Protection of Arginine
Materials:
-
L-Arginine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Suitable solvent (e.g., dioxane, tetrahydrofuran)
-
Base (e.g., sodium hydroxide, triethylamine)
Procedure:
-
Dissolve L-arginine in an appropriate solvent system, often a mixture of water and an organic solvent.
-
Add the base to adjust the pH and facilitate the reaction.
-
Slowly add a solution of (Boc)₂O in an organic solvent to the arginine solution while maintaining the temperature and pH.
-
Allow the reaction to proceed for several hours at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).
-
Upon completion, perform an aqueous workup to remove water-soluble byproducts.
-
Isolate the crude product and purify by crystallization or chromatography.
General Protocol for HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A gradient of water and acetonitrile, both containing a small amount of a modifier such as trifluoroacetic acid (TFA) (e.g., 0.1%).
Procedure:
-
Prepare a standard solution of the Nα,NG,NG-Tri-tert-butyloxycarbonylarginine in a suitable solvent (e.g., acetonitrile).
-
Inject the sample onto the HPLC system.
-
Run a gradient elution to separate the compound from any impurities.
-
Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).
-
Determine the purity of the sample by integrating the peak areas.
Applications in Research and Drug Development
Nα,NG,NG-Tri-tert-butyloxycarbonylarginine is primarily used in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The three Boc groups provide excellent protection for the arginine side chain, minimizing side reactions and allowing for the efficient incorporation of arginine into complex peptide sequences. This is particularly important in the synthesis of therapeutic peptides and other biologically active molecules where the presence and correct positioning of arginine residues are crucial for function.
Conclusion
Nα,NG,NG-Tri-tert-butyloxycarbonylarginine is a vital reagent for peptide chemists. A thorough understanding of its physical and chemical properties, coupled with robust synthetic and analytical protocols, is essential for its successful application. This guide provides a foundational understanding for researchers and professionals, enabling them to leverage this important building block in their scientific endeavors.
References
A Comprehensive Technical Guide on the Solubility Profile of Boc-Arg(Boc)2-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Nα,Nω,Nω'-tris(tert-butoxycarbonyl)arginine, commonly referred to as Boc-Arg(Boc)2-OH. This compound is a critical building block in peptide synthesis and drug development, and a thorough understanding of its solubility is paramount for its effective use in these applications. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their laboratory practices.
Core Chemical Properties of this compound
This compound is a derivative of the amino acid L-arginine where the alpha-amino and both guanidino nitrogen atoms are protected by tert-butoxycarbonyl (Boc) groups. These bulky, lipophilic protecting groups significantly influence the molecule's solubility, generally increasing its affinity for organic solvents while reducing its solubility in aqueous solutions.
Quantitative Solubility Data
Precise, quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. However, product information from chemical suppliers provides valuable initial data points. The known solubility values are summarized in the table below.
| Solvent | Abbreviation | Solubility (mg/mL) | Reference |
| Dimethylformamide | DMF | ~ 30 | [1][2] |
| Dimethyl sulfoxide | DMSO | ~ 30 | [1][2] |
| Ethanol | EtOH | ~ 30 | [1] |
| Ethanol:Phosphate-Buffered Saline (1:5, pH 7.2) | EtOH:PBS | ~ 0.16 |
Note: The provided values are approximate and may vary based on the specific batch, purity of the compound, and the experimental conditions.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in specific solvent systems, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is considered a gold standard for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (crystalline solid)
-
High-purity organic solvent of choice
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve to ensure that a solid phase remains at equilibrium.
-
Record the exact weight of the added solid.
-
Add a precise volume of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure that the dissolution process has completed.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.
-
Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample solution and determine its concentration by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for any dilutions made.
-
The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
This structured approach ensures the generation of reliable and reproducible solubility data, which is essential for the successful design of synthetic routes, formulation development, and other research applications involving this compound.
References
Understanding the stability of Boc-arg(boc)2-OH under different reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stability of Nα-tert-butyloxycarbonyl-Nω,Nω'-bis-(tert-butyloxycarbonyl)-L-arginine (Boc-Arg(Boc)2-OH) under various reaction conditions commonly encountered in peptide synthesis and other chemical applications. Understanding the stability profile of this critical building block is paramount for optimizing reaction outcomes, minimizing side products, and ensuring the synthesis of high-purity peptides.
Introduction
This compound is a derivative of the amino acid arginine where the alpha-amino group and the side chain's guanidine functionality are protected by tert-butyloxycarbonyl (Boc) groups.[1] This protection scheme is designed to prevent unwanted side reactions during peptide synthesis.[1] However, the stability of this compound is a critical consideration, as degradation can occur under various conditions, leading to impurities and reduced yields. This guide will explore the key factors influencing its stability, including solvent effects, temperature, and the presence of activating agents, with a particular focus on the prevalent side reaction of δ-lactam formation.
Chemical Stability and Degradation Pathways
The chemical stability of this compound is influenced by several factors, with the primary degradation pathways being δ-lactam formation and the cleavage of the Boc protecting groups under acidic conditions.
Stability in Solution
While specific quantitative stability data for this compound is limited in publicly available literature, valuable insights can be drawn from studies on its closely related analogue, Fmoc-Arg(Boc)2-OH. The stability of the bis-Boc protected guanidino side chain is expected to behave similarly in both derivatives.
Studies on Fmoc-Arg(Boc)2-OH have shown slow degradation in common peptide synthesis solvents like N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP) over time.[2] The primary degradation product observed is the mono-protected Fmoc-Arg(Boc)-OH.[2] It is reasonable to assume that this compound would undergo a similar degradation to yield Boc-Arg(Boc)-OH. For practical purposes in automated peptide synthesis, solutions of the Fmoc analogue in DMF or NBP are considered viable for up to one week.[2]
Table 1: Qualitative Stability of Arg(Boc)2 Derivatives in Common Solvents
| Compound | Solvent | Temperature | Observation | Reference |
| Fmoc-Arg(Boc)2-OH | DMF | Room Temperature | Slow degradation over time, viable for up to one week. | |
| Fmoc-Arg(Boc)2-OH | NBP | Room Temperature | Slightly higher degradation compared to DMF over longer periods. | |
| Fmoc-Arg(Boc)2-OH + OxymaPure | DMF | 45 °C | Increased degradation compared to room temperature. | |
| Fmoc-Arg(Boc)2-OH + OxymaPure | NBP | 45 °C | Higher degree of degradation compared to DMF at the same temperature. |
δ-Lactam Formation
A significant side reaction during the activation of the carboxylic acid of arginine derivatives for peptide coupling is the intramolecular cyclization to form a δ-lactam. This side reaction is particularly pronounced for derivatives with a di-Boc protected guanidino group. The formation of the δ-lactam is an unproductive pathway that consumes the activated amino acid, leading to lower coupling efficiencies and the potential for deletion sequences in the final peptide.
Studies comparing different protected arginine derivatives have shown that Fmoc-Arg(Boc)2-OH exhibits a high propensity for δ-lactam formation, with kinetics faster than other derivatives like those protected with Pbf or NO2 groups. This can result in significantly reduced coupling efficiency.
Table 2: δ-Lactam Formation and Coupling Efficiency of Arginine Derivatives
| Arginine Derivative | Activating Agents | δ-Lactam Formation (after 30 min) | Coupling Efficiency (after 120 min) | Reference |
| Fmoc-Arg(NO2)-OH | DIC, OxymaPure | ~3% | >99% | |
| Fmoc-Arg(Pbf)-OH | DIC, OxymaPure | ~12% | >99% | |
| Fmoc-Arg(Boc)2-OH | DIC, OxymaPure | ~60% | ~28% |
Note: Data is for the Fmoc-protected analogue, but the trend in δ-lactam formation due to the bis-Boc guanidino protection is relevant for this compound.
The proposed mechanism for δ-lactam formation involves the intramolecular attack of the guanidino nitrogen onto the activated carboxylic acid.
Caption: Pathway of δ-lactam formation from activated this compound.
Acidic Conditions
The Boc protecting groups are, by design, labile to acidic conditions. This allows for their removal during the deprotection steps of peptide synthesis. Strong acids like trifluoroacetic acid (TFA) are commonly used to cleave the Boc groups from both the α-amino group and the guanidino side chain. The degradation products upon complete deprotection are the free amino acid arginine and tert-butanol.
It is crucial to note that the conditions required for the removal of the Nα-Boc group will also lead to the removal of the side-chain Boc groups.
Experimental Protocols
The following are generalized protocols for key manipulations involving this compound. Researchers should optimize these protocols for their specific applications.
Protocol for Assessing Solution Stability
This protocol can be used to determine the stability of this compound in a specific solvent over time.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NBP)
-
HPLC system with a C18 column
-
Thermostatically controlled environment
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.2 M).
-
Time-Zero Analysis: Immediately analyze an aliquot of the stock solution by HPLC to establish the initial purity (t=0).
-
Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 45 °C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 24, 48, 168 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Quantify the peak area of the intact this compound and any degradation products at each time point to determine the rate of degradation.
Caption: Workflow for assessing the solution stability of this compound.
Protocol for Boc Group Deprotection
This protocol describes the removal of the Boc protecting groups using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected peptide containing Arg(Boc)2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: If the peptide is on a solid support, wash the resin with DCM.
-
Cleavage Cocktail: Prepare a cleavage cocktail, a common mixture being 95% TFA, 2.5% TIS, and 2.5% water.
-
Deprotection: Treat the peptide (on or off resin) with the cleavage cocktail for 1-3 hours at room temperature.
-
Peptide Precipitation: If the peptide was cleaved from the resin, precipitate the peptide by adding the cleavage solution to cold diethyl ether.
-
Isolation: Isolate the precipitated peptide by centrifugation and decantation.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Drying: Dry the peptide under vacuum.
Caption: General workflow for the deprotection of Boc-Arg(Boc)2-containing peptides.
Summary and Recommendations
The stability of this compound is a critical factor to consider for its successful application in chemical synthesis. Key takeaways include:
-
Solution Stability: this compound is expected to exhibit limited stability in solutions of DMF and NBP, degrading over time. It is recommended to use freshly prepared solutions for optimal results.
-
δ-Lactam Formation: The bis-Boc protection of the guanidino group significantly increases the propensity for δ-lactam formation during the activation of the carboxylic acid. This can lead to low coupling yields. Alternative arginine derivatives with different side-chain protecting groups (e.g., Pbf) may be considered for difficult couplings.
-
Acid Lability: The Boc groups are readily cleaved by strong acids such as TFA.
By understanding these stability characteristics and employing the appropriate handling and reaction protocols, researchers can effectively utilize this compound in their synthetic endeavors.
References
Technical Guide: A Comprehensive Overview of Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)arginine (Boc-Arg(Boc)2-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)arginine, commonly referred to as Boc-Arg(Boc)2-OH. This compound is a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel therapeutics. This document outlines its chemical properties, applications, and relevant experimental workflows.
Core Chemical and Physical Properties
This compound is a protected derivative of the amino acid L-arginine. The strategic placement of three tert-butyloxycarbonyl (Boc) protecting groups on the alpha-amino and the side-chain guanidinium functionalities enhances its stability and solubility, making it highly suitable for peptide synthesis and drug development.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 97745-69-2 | [3][4][5] |
| Molecular Formula | C₂₁H₃₈N₄O₈ | |
| Molecular Weight | 474.56 g/mol | |
| Synonyms | Nα,NG,NG-Tri-tert-butyloxycarbonylarginine, Nα,Nω,Nω'-Tris-Boc-L-arginine | |
| Appearance | White powder | |
| Purity | ≥98% | |
| Melting Point | 116 - 120 °C | |
| Optical Rotation | [α]D24 = -5 ± 2º (c=1 in DMF) | |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL |
Applications in Research and Development
The primary application of this compound lies in its utility as a protected amino acid for peptide synthesis. The Boc groups prevent unwanted side reactions at the arginine residue during the stepwise assembly of peptide chains. This protection scheme allows for its selective incorporation into peptides, which is crucial for creating complex biomolecules with specific functions.
Key application areas include:
-
Solid-Phase Peptide Synthesis (SPPS): this compound is a valuable reagent in Boc-chemistry-based SPPS. The workflow for incorporating this amino acid into a growing peptide chain is well-established.
-
Drug Development: This compound has been utilized in the synthesis of amino acid prodrugs. For instance, it has been used to create prodrug forms of cytotoxic anthraquinones with potential anticancer activity. Its structure can enhance cellular uptake and bioavailability, making it a valuable component in the design of targeted therapies.
-
Biochemical Research: As a versatile building block, it is employed in the design of novel peptides and proteins, particularly for studies related to cardiovascular health and nitric oxide production.
Experimental Protocols and Workflows
While specific protocols can vary based on the target peptide and synthesis strategy, the following section outlines a general workflow for the incorporation of this compound in solid-phase peptide synthesis.
General Workflow for Boc-SPPS
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Boc-protected amino acids.
Detailed Methodologies
The following provides a more detailed, though generalized, protocol for the key steps in the synthesis cycle.
Table 2: Experimental Protocol for this compound Incorporation in SPPS
| Step | Procedure | Reagents & Conditions |
| 1. Resin Swelling | The solid support (e.g., Merrifield resin) is swelled in a suitable solvent to allow for efficient diffusion of reagents. | Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Time: 30 minutes. |
| 2. Boc Deprotection | The N-terminal Boc protecting group of the growing peptide chain is removed to expose a free amine for the next coupling step. | Reagent: 50% Trifluoroacetic acid (TFA) in DCM. Time: 30 minutes. Followed by washes with DCM and DMF. |
| 3. Neutralization | The protonated amine is neutralized to its free base form to facilitate the subsequent coupling reaction. | Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DMF. Followed by washes with DMF. |
| 4. Amino Acid Coupling | This compound is pre-activated and then added to the resin to form a new peptide bond. | Amino Acid: this compound (3 equivalents). Activator: HBTU (3 equivalents) and DIEA (6 equivalents) in DMF. Pre-activation time: 5-10 minutes. Coupling time: 1-2 hours at room temperature. |
| 5. Monitoring | The completion of the coupling reaction is monitored to ensure high yield before proceeding to the next cycle. | Method: Kaiser test. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated. |
| 6. Washing | Excess reagents are thoroughly washed away to prevent side reactions in subsequent steps. | Solvents: DMF and DCM. |
Note: This is a generalized protocol. Specific conditions such as reaction times, equivalents of reagents, and choice of coupling agents may need to be optimized for the specific peptide sequence being synthesized.
Synthesis and Stability Considerations
The synthesis of N(alpha, omega, omega')-tris-alkoxycarbonyl arginines can be achieved by treating α-alkoxycarbonyl protected ornithines with reagents like N,N'-Boc(2)-S-methylisothiourea. It is important to note that different synthetic protocols can lead to various isoforms of tris(tert-butyloxycarbonyl)-L-arginine.
Studies on the stability of similar arginine derivatives, such as Fmoc-Arg(Boc)2-OH, have shown some degradation over time in solutions of DMF and N-butylpyrrolidone (NBP), primarily to the mono-protected form. This suggests that for automated peptide synthesis, solutions of this compound should ideally be prepared fresh for coupling reactions.
The bulky nature of the Boc groups on the side chain may necessitate longer coupling times compared to other protected amino acids to ensure complete reaction.
This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols is recommended.
References
The Strategic Application of Boc-Arg(Boc)2-OH in Peptide Chemistry: A Technical Guide
For researchers, scientists, and professionals in the field of drug development and peptide chemistry, the synthesis of arginine-containing peptides presents a significant challenge. The unique properties of arginine's guanidinium side chain—its high basicity and nucleophilicity—necessitate robust protection strategies to prevent unwanted side reactions and ensure the integrity of the final peptide. This technical guide provides an in-depth analysis of Nα-Boc-Nω,Nω'-bis-Boc-L-arginine (Boc-Arg(Boc)2-OH), a derivative designed for use in solid-phase peptide synthesis (SPPS).
This document explores the core chemical principles, detailed experimental protocols, and critical considerations for the successful incorporation of arginine using this reagent. It also presents a comparative analysis with other arginine protection strategies and discusses the biological context of arginine-rich peptides, such as cell-penetrating peptides.
The Challenge of Arginine in Peptide Synthesis
The guanidinium group of arginine is strongly nucleophilic and requires protection during peptide synthesis to prevent undesirable side reactions.[1] One of the most significant of these is the formation of a δ-lactam, which results in chain termination and the generation of deletion sequences in the final peptide product. The choice of protecting group for the guanidinium function is therefore a critical decision that influences coupling efficiency, the potential for side reactions, and the final purity of the peptide.[2]
The Boc (tert-butyloxycarbonyl) strategy for SPPS involves the use of an acid-labile Boc group for the temporary protection of the α-amino group. This protecting group is removed at each cycle of the synthesis with a moderate acid, typically trifluoroacetic acid (TFA).[3] The protecting groups on the side chains of the amino acids must be stable to these conditions and are typically removed at the final step of the synthesis during cleavage of the peptide from the resin support, often with a strong acid like hydrofluoric acid (HF).[3][4]
This compound is an amino acid building block where the α-amino group and both Nω and Nω' positions of the guanidinium side chain are protected by Boc groups. These side-chain Boc groups are removed under the acidic conditions used for the final cleavage of the peptide from the resin.
Data Presentation: Comparative Performance of Arginine Derivatives
While specific quantitative data for the performance of this compound in Boc-SPPS is not extensively available in the surveyed literature, valuable insights can be drawn from studies on its Fmoc-protected counterpart, Fmoc-Arg(Boc)2-OH. The behavior of the side-chain protection is a key determinant of performance. One study compared the stability and side-reaction propensity of Fmoc-Arg(Boc)2-OH with other Fmoc-protected arginine derivatives. The results of this study are summarized below.
| Parameter | Fmoc-Arg(Boc)2-OH | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(NO2)-OH |
| δ-Lactam Formation | 60% | 12% | ~3% |
| Coupling Efficiency | 28% | >99% | >99% |
| Stability in Solution (DMF) | Slowly degrades | Stable | Stable |
| (Data adapted from a study on Fmoc-protected arginine derivatives, which provides insight into the behavior of the (Boc)2 protected arginine side chain.) |
This data indicates that the bis-Boc protection on the arginine side chain is highly prone to δ-lactam formation upon activation, which can significantly reduce coupling efficiency. This is a critical consideration for any synthesis planning to employ this compound.
Experimental Protocols
The following protocols are based on established Boc-SPPS methodologies and are adapted for the incorporation of this compound.
General Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines a single cycle of deprotection, neutralization, and coupling for the incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropanol
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the resin and add a fresh solution of 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DCM for 2 minutes. Repeat this step.
-
Wash the resin with DCM (3x).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to begin activation.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Note: Due to the high propensity for δ-lactam formation, it is crucial to use a fast and efficient coupling agent like HBTU or HATU and to minimize the activation time before adding the mixture to the resin.
-
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A positive test (blue/purple beads) indicates incomplete coupling.
-
If the coupling is incomplete, a second coupling may be necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Final Cleavage and Deprotection
This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups, including the two Boc groups on the arginine side chain.
Materials:
-
Dry peptide-resin
-
Anhydrous Hydrofluoric Acid (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Protocol:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
HF Cleavage:
-
Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and stringent safety protocols.
-
Place the dry peptide-resin in an HF-resistant reaction vessel.
-
Add appropriate scavengers to the vessel.
-
Cool the vessel to -5 to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter the resin and collect the peptide.
-
Wash the peptide with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Experimental Workflow
The general workflow for a single cycle of Boc-SPPS is depicted below.
Logical Relationships: Arginine Protection Strategies
The choice of an arginine derivative has significant implications for the synthesis strategy. The diagram below illustrates the key considerations and potential outcomes associated with different protection strategies.
Signaling Pathway: Cellular Uptake of Arginine-Rich Peptides
Arginine-rich peptides, such as the TAT peptide from HIV, are known as cell-penetrating peptides (CPPs) and are of great interest for their ability to deliver cargo into cells. While not a classical signaling pathway, their mechanism of cellular entry is a critical biological process.
Conclusion
This compound offers a strategy for the incorporation of arginine in Boc-SPPS with the guanidinium group fully protected by acid-labile Boc groups. However, evidence from its Fmoc-analogue suggests a high propensity for δ-lactam formation, which can lead to significantly lower coupling efficiencies. This necessitates the use of optimized, rapid coupling protocols to mitigate this side reaction. For many applications, other arginine derivatives such as Boc-Arg(Pbf)-OH or Boc-Arg(Tos)-OH may offer a more reliable and efficient synthesis. The choice of arginine derivative is a critical decision that must be made based on the specific peptide sequence, the desired purity, and the synthetic strategy employed. The synthesis of arginine-rich peptides remains a cornerstone of research in areas such as cell-penetrating peptides, and a thorough understanding of the chemistry of the building blocks is essential for success.
References
The Evolution of Arginine Protection: A Technical Guide to Boc-Protected Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of arginine into synthetic peptides presents a unique set of challenges due to the highly basic and nucleophilic nature of its guanidinium side chain. The development of effective protecting groups for this functional group has been a critical aspect of peptide synthesis, enabling the creation of complex and biologically active molecules. This in-depth technical guide explores the historical development of Boc-protected arginine derivatives, providing a comprehensive overview of their synthesis, application, and the evolution of side-chain protection strategies.
Introduction: The Rise of Boc Protection in Peptide Synthesis
The advent of the tert-butyloxycarbonyl (Boc) group in 1957 by Frederick C. McKay and Albertson revolutionized peptide synthesis.[1] Its ease of introduction and, more importantly, its facile removal under mild acidic conditions provided a significant advantage over previous protecting groups that required harsh cleavage conditions, often leading to side reactions and racemization.[1] This development was a cornerstone of R. Bruce Merrifield's solid-phase peptide synthesis (SPPS), a groundbreaking methodology that earned him the Nobel Prize in Chemistry in 1984.[1] The Boc/Bzl (benzyl) protection scheme was introduced by Merrifield in 1964, further solidifying the importance of Boc-protected amino acids in the field.[2]
The core principle of Boc-based SPPS involves the use of an acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[3] This group is typically removed with a moderate acid, such as trifluoroacetic acid (TFA), in each cycle of the synthesis. However, the guanidinium group of arginine requires a more robust, or "semi-permanent," protecting group that remains stable during the repetitive TFA deprotection steps but can be removed at the final cleavage stage.
The Guanidino Group Challenge: A Historical Perspective on Side-Chain Protection
The strongly basic nature of the arginine side chain necessitates protection to prevent undesirable side reactions during peptide synthesis. Over the years, several protecting groups have been developed and employed in conjunction with Nα-Boc-arginine. The choice of the side-chain protecting group is critical for a successful synthesis and is often dictated by the specific peptide sequence and the desired cleavage conditions.
Early Strategies: Nitro (NO2) and Tosyl (Tos) Protection
Among the earliest and most common protecting groups for the arginine side chain in Boc-SPPS were the Nitro (NO2) and Tosyl (Tos) groups.
-
Boc-Arg(NO2)-OH: The nitro group is an electron-withdrawing group that effectively reduces the basicity of the guanidinium moiety. It is stable to TFA and can be removed by strong acids like anhydrous Hydrogen Fluoride (HF). A key advantage of the NO2 group is its ability to minimize δ-lactam formation, a common side reaction during the activation of the carboxyl group of arginine. However, a significant drawback is the potential for side reactions during HF cleavage, which can lead to the formation of ornithine residues. Catalytic hydrogenation can also be used for its removal, but this method can sometimes lead to peptide degradation.
-
Boc-Arg(Tos)-OH: The tosyl group is another widely used protecting group that is stable to the repetitive TFA deprotection steps and is removable with strong acids like HF or Trifluoromethanesulfonic acid (TFMSA). It is generally less prone to side reactions during cleavage compared to the nitro group. However, the released tosyl group can modify tryptophan residues, necessitating the use of scavengers during the cleavage process.
Advancements in Protection: Mts, Pmc, and Pbf Derivatives
The quest for more labile and efficient protecting groups led to the development of several sulfonyl-based derivatives.
-
Boc-Arg(Mts)-OH: The mesitylene-2-sulfonyl (Mts) group was developed in 1979 by Yajima and co-workers. The Mts group is more easily cleaved than the Tos group, making it a better choice for the synthesis of peptides containing multiple arginine residues where complete deprotection of Tos groups can be slow.
-
Boc-DL-Arg(Pmc)-OH: The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is another acid-labile protecting group. While effective, extended deprotection conditions are often necessary for its complete removal, which can be detrimental to the quality of the final peptide.
-
Boc-Arg(Pbf)-OH: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is now one of the most widely used protecting groups in modern Boc-SPPS. The Pbf group is highly acid-labile and is typically removed during the final cleavage step with a strong acid cocktail, often containing a high concentration of TFA. However, a significant side reaction during the activation of Boc-Arg(Pbf)-OH is the intramolecular cyclization to form a δ-lactam, which is an inactive species that can lead to deletion sequences.
Alternative Approaches: The Boc Side-Chain Protection
An alternative strategy involves protecting the guanidino group with Boc groups as well.
-
Boc-Arg(Boc)2-OH: In this derivative, both the α-amino group and the side-chain guanidino functionality are protected by Boc groups. This protection scheme offers stability under various reaction conditions and allows for selective incorporation during peptide synthesis. However, this derivative is highly prone to δ-lactam formation.
Quantitative Data Summary
The following tables summarize key quantitative data for the different Boc-protected arginine derivatives, providing a basis for comparison.
| Protecting Group | Cleavage Conditions | Advantages | Disadvantages |
| Nitro (NO2) | Strong acids (e.g., HF). Not cleaved by TFMSA. Can also be removed by reduction. | Stable to TFA, TFMSA, and HBr/AcOH. Minimizes δ-lactam formation. | Can undergo side reactions during HF cleavage leading to ornithine formation. Catalytic hydrogenation can cause peptide degradation. |
| Tosyl (Tos) | Strong acids (e.g., HF, TFMSA). | Stable to repetitive TFA deprotection. Less prone to side reactions during cleavage compared to NO2. | Released tosyl group can modify tryptophan residues. |
| Mesitylene-2-sulfonyl (Mts) | Strong acids. More labile than Tos. | Easier to cleave than Tos, especially in peptides with multiple Arg residues. | - |
| Pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) | Highly acid-labile, removed with strong acid cocktails (e.g., high concentration TFA). | Widely used in modern Boc-SPPS. | Prone to δ-lactam formation during activation. |
| Di-Boc ((Boc)2) | TFA-H2O (95:5) at room temperature for 1 hour. | - | Highly prone to δ-lactam formation. Limited stability in DMF. |
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving Boc-protected arginine derivatives in SPPS.
General Boc-SPPS Cycle
A typical cycle for solid-phase peptide synthesis using Boc-protected amino acids involves the following steps:
-
Resin Swelling: The resin is swollen in a suitable solvent, typically Dichloromethane (DCM), for 30-60 minutes.
-
Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 50% TFA in DCM for approximately 30 minutes.
-
Washing: The resin is washed sequentially with DCM and Isopropanol (IPA).
-
Neutralization: The resin is neutralized with a 5% solution of Diisopropylethylamine (DIEA) in DCM.
-
Washing: The resin is washed again with DCM.
-
Amino Acid Coupling: The Boc-protected amino acid (e.g., Boc-Arg(Tos)-OH) is pre-activated with a coupling reagent (e.g., DCC/HOBt or HBTU) and added to the resin. The reaction is monitored for completion, which typically takes 1-2 hours.
-
Washing: The resin is washed with DCM and IPA to remove excess reagents and byproducts.
Synthesis of Fmoc-Arg(Pbf)-OH (Illustrative Example)
While this guide focuses on Boc-protected arginine, the synthesis of the corresponding Fmoc-protected derivative illustrates the general steps involved in preparing these crucial reagents. The synthesis involves several key steps:
-
Esterification: The carboxyl group of arginine is esterified.
-
Boc Protection: A Boc group is introduced to protect the α-amino group.
-
Pbf Introduction: The Pbf group is introduced onto the guanidino side chain.
-
De-Boc: The Boc group is removed from the α-amino group.
-
Saponification: The ester group is saponified to regenerate the carboxylic acid.
-
Fmoc Introduction: The Fmoc group is introduced onto the α-amino group.
Final Cleavage and Deprotection (HF Cleavage)
At the end of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. A common method for Boc-SPPS is HF cleavage:
-
Resin Preparation: The peptide-resin is dried under vacuum.
-
Scavenger Addition: A scavenger mixture, such as anisole or a mixture of p-cresol and p-thiocresol, is added to the resin to trap reactive carbocations generated during cleavage.
-
HF Distillation: Anhydrous HF is distilled into the reaction vessel at a low temperature (e.g., -78°C).
-
Cleavage Reaction: The reaction mixture is stirred at 0°C for 45-60 minutes.
-
HF Evaporation: The HF is removed under a stream of nitrogen or by vacuum.
Visualizing the Workflow
The following diagrams illustrate the key workflows in Boc-SPPS and the synthesis of a protected arginine derivative.
Caption: General workflow of a Boc-SPPS cycle.
Caption: General synthesis pathway for a protected arginine derivative.
Conclusion
The development of Boc-protected arginine derivatives has been a journey of continuous improvement, driven by the need for greater efficiency, reduced side reactions, and milder deprotection conditions in peptide synthesis. From the early use of nitro and tosyl groups to the now prevalent Pbf and other advanced sulfonyl-based protectors, each new derivative has offered a unique set of advantages and disadvantages. Understanding the historical context and the chemical principles behind these protecting groups is essential for researchers, scientists, and drug development professionals to make informed decisions in the design and synthesis of arginine-containing peptides, ultimately contributing to the advancement of peptide-based therapeutics and research.
References
Methodological & Application
Standard Protocol for Using Boc-Arg(Boc)2-OH in Solid-Phase Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the construction of complex peptide sequences. The Boc (tert-butyloxycarbonyl) strategy is a robust and widely used method for SPPS. The incorporation of arginine residues presents a significant challenge due to the highly basic and nucleophilic nature of its guanidinium side chain. To prevent unwanted side reactions, this functional group must be protected during synthesis.
This document provides a detailed protocol and application notes for the use of Nα-Boc-Nω,Nω'-bis(Boc)-L-arginine (Boc-Arg(Boc)2-OH) in Boc-SPPS. The use of two Boc groups for side-chain protection offers the advantage of being removable under the same acidic conditions used for the cleavage of the peptide from the resin, simplifying the final deprotection step.
Key Considerations for Using this compound
The selection of a side-chain protecting group for arginine is a critical decision that impacts coupling efficiency, potential side reactions, and final peptide purity. While traditional protecting groups like Tosyl (Tos) and Nitro (NO2) require strong acids like hydrofluoric acid (HF) for removal, the bis-Boc protection is labile to trifluoroacetic acid (TFA), offering a potentially milder deprotection strategy.[1]
However, the bulkiness of the two Boc groups on the side chain can lead to steric hindrance, potentially requiring longer coupling times or more potent coupling reagents.[2] Furthermore, arginine derivatives with bulky side-chain protection have been observed to be prone to δ-lactam formation, a side reaction that can terminate the peptide chain.[3]
Experimental Protocols
The following protocols are based on established Boc-SPPS methodologies and are adapted for the specific use of this compound.
Protocol 1: General Cycle for Boc-SPPS
This protocol outlines a single cycle of amino acid addition in manual Boc-SPPS.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.[4][5]
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
3. Neutralization:
-
Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3x).
4. Amino Acid Coupling (incorporating this compound):
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt or DIC/HOBt in DMF.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of the (Boc)2 group, a longer coupling time or double coupling may be necessary.
-
Monitor the coupling completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.
5. Washing:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
6. Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.
1. Resin Preparation:
-
After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail for TFA-labile protecting groups is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
If the peptide contains sensitive residues like tryptophan, scavengers such as thioanisole should be included to prevent side reactions.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Stir the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Comparison of Common Arginine Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| (Boc)2 | Two tert-butyloxycarbonyl groups | TFA-based cocktails | Milder cleavage than HF | Steric hindrance, potential for δ-lactam formation |
| Tosyl (Tos) | p-Toluenesulfonyl | Strong acids (e.g., HF, TFMSA) | Robust and stable | Harsh cleavage conditions |
| Nitro (NO2) | Nitro group | Strong acids (e.g., HF) | Stable to various conditions | Potential for side reactions leading to ornithine formation |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | TFA-based cocktails | High acid lability | Cleavage byproducts can modify sensitive residues |
| Mts | Mesitylene-2-sulfonyl | TFA-based cocktails | Acid labile | Less common in Boc-SPPS |
Table 2: Recommended Coupling Reagents for this compound
| Coupling Reagent | Additive | Notes |
| HBTU/HATU | HOBt/HOAt, DIEA | Highly efficient for sterically hindered couplings. |
| DIC | HOBt | DIC is preferred over DCC as the diisopropylurea byproduct is more soluble. |
| PyBOP | DIEA | Effective in reducing guanidinylation side reactions. |
Mandatory Visualization
Caption: General workflow for a single cycle of Boc-SPPS.
Caption: Final cleavage and deprotection workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Step-by-Step Guide for the Deprotection of Boc-Arg(Boc)2-OH
Introduction
Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)arginine, or Boc-Arg(Boc)2-OH, is a protected derivative of the amino acid arginine where the alpha-amino group and both nitrogens of the side-chain guanidinium group are protected by tert-butoxycarbonyl (Boc) groups.[1] This protection strategy is employed in peptide synthesis to prevent unwanted side reactions involving the highly basic and nucleophilic guanidino group.[2][] The Boc group is an acid-labile protecting group, meaning it can be readily and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[][4]
This document provides a detailed protocol for the deprotection of all three Boc groups from this compound to yield arginine, typically isolated as a TFA salt. The strong acidic conditions required for cleavage will remove all Boc groups simultaneously.
Data Presentation
The deprotection of Boc-protected amino acids using strong acids like TFA is a highly efficient and reliable reaction. Quantitative data from general literature indicates consistently high yields and purity.
| Deprotection Method | Reagent | Typical Yield (%) | Typical Purity (%) | Reference |
| Acidolysis | Trifluoroacetic Acid (TFA) | >95% | >98% | |
| Acidolysis | Hydrochloric Acid (HCl) | >95% | >98% | |
| Note: The actual yield and purity can vary depending on the specific reaction conditions, scale, and purification methods employed. |
Experimental Protocol
This protocol details the deprotection of this compound using a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous, cold (stored at ~4°C)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel) or centrifuge
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Ninhydrin stain solution
-
UV lamp
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM). A typical concentration is approximately 10-20 mL of DCM per gram of substrate.
-
Place a magnetic stir bar in the flask and cool the solution to 0 °C using an ice bath.
-
-
Addition of TFA:
-
While stirring the solution at 0 °C, slowly add Trifluoroacetic Acid (TFA). A common and effective reaction mixture consists of 25-50% TFA in DCM (v/v). For complete and rapid deprotection, neat TFA can also be used.
-
Allow the reaction mixture to stir at 0 °C for 15-30 minutes, then remove the ice bath and allow the solution to warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the deprotection by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate by spotting the starting material (dissolved in DCM), a co-spot (a mix of starting material and the reaction mixture), and the reaction mixture.
-
Develop the TLC plate in a suitable solvent system (e.g., Dichloromethane:Methanol, 9:1 v/v).
-
Visualize the spots. The starting material, being Boc-protected, will not stain with ninhydrin. The product, having a free primary amine, will stain positive (typically purple or yellow) with ninhydrin.
-
The reaction is considered complete when the starting material spot has completely disappeared. This process typically takes 30 minutes to 2 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
The crude product will be a viscous oil or solid, which is the arginine trifluoroacetate salt.
-
To precipitate the product, add cold, anhydrous diethyl ether to the crude residue.
-
Stir or sonicate the mixture vigorously to break up any solids and form a fine, white precipitate.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the collected solid with fresh, cold diethyl ether to remove any remaining organic impurities.
-
-
Drying:
-
Dry the final product, Arginine tris(trifluoroacetate), under vacuum to remove all residual solvents.
-
Mandatory Visualization
Reaction Mechanism Diagram
The deprotection proceeds via an acid-catalyzed elimination mechanism. TFA protonates the oxygen of the Boc group, which is followed by the loss of the stable tert-butyl cation and the formation of an unstable carbamic acid. The carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide gas.
References
Application of Boc-Arg(Boc)2-OH in the Synthesis of Therapeutic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine, a positively charged amino acid, is a critical component of many therapeutic peptides, contributing to biological activity through receptor binding, membrane translocation, and enzymatic recognition. However, the highly basic and nucleophilic nature of its guanidinium side chain presents significant challenges during solid-phase peptide synthesis (SPPS). Effective protection of this functional group is paramount to prevent side reactions and ensure the synthesis of high-purity peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method in SPPS.[1][2] Within this strategy, various protecting groups have been developed for the arginine side chain, each with its own advantages and drawbacks.
This document focuses on the application of Nα-Boc-Nω,Nω'-bis(Boc)-L-arginine (Boc-Arg(Boc)2-OH), a derivative where the guanidinium group is protected by two additional Boc groups. This approach offers the advantage of having a side-chain protecting group that is labile to trifluoroacetic acid (TFA), the same reagent used for Nα-Boc deprotection.[3][4] However, its use is associated with significant challenges, most notably a high propensity for δ-lactam formation, which can severely impact coupling efficiency.[4] These notes provide a comprehensive overview of the use of this compound, including its challenges, relevant protocols, and key considerations for its application in the synthesis of therapeutic peptides.
Challenges in Arginine Incorporation: The Case for this compound
The primary challenge during the incorporation of arginine in peptide synthesis is the intramolecular cyclization of the activated carboxyl group with the δ-nitrogen of the guanidinium side chain, leading to the formation of an inactive δ-lactam. This side reaction terminates the peptide chain and complicates the purification of the target peptide. The choice of protecting group for the guanidinium moiety significantly influences the rate of this side reaction.
While more traditional protecting groups in Boc-SPPS like Tosyl (Tos) and Nitro (NO2) require harsh cleavage conditions (e.g., anhydrous hydrogen fluoride, HF), the bis-Boc protection on the arginine side chain is removable with TFA. This offers a potentially milder final deprotection step. However, the stability of the activated amino acid and its tendency to form the δ-lactam must be carefully considered.
A study comparing the stability and reactivity of different Fmoc-protected arginine derivatives provided quantitative insights into the challenges associated with the bis-Boc protection strategy. Although the study used the Fmoc Nα-protecting group, the findings regarding the side-chain chemistry are highly relevant for the Boc strategy as well.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the stability and side reactions of Arg(Boc)2 compared to other common arginine protecting groups.
| Parameter | Fmoc-Arg(Boc)2-OH | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(NO2)-OH | Reference |
| Stability in DMF (0.2 M solution) | Slowly degrades over one week | Stable | Stable | |
| δ-Lactam Formation (at 30 min) | High | 12% | ~3% | |
| δ-Lactam Formation (at 120 min) | 60% | High | Moderate | |
| Coupling Efficiency | 28% | >99% | >99% |
Note: Data is for the Fmoc-protected amino acid, but the trend in δ-lactam formation is indicative of the reactivity of the Arg(Boc)2 side chain.
Experimental Protocols
The following are generalized protocols for Boc-based solid-phase peptide synthesis, with specific considerations for the use of this compound.
Protocol 1: Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines a single cycle of deprotection, neutralization, and coupling on a manual synthesis platform.
Materials:
-
Appropriate resin for Boc chemistry (e.g., Merrifield, PAM, or MBHA resin)
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling agent (e.g., HBTU, HATU, or DIC/HOBt)
-
Scavengers for cleavage (e.g., triisopropylsilane (TIS), water, anisole)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing: Wash the resin sequentially with DCM (3x), isopropanol (1x), and DCM (3x).
-
Neutralization:
-
Add a solution of 5-10% DIEA in DCM or DMF to the resin and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Amino Acid Coupling (Considerations for this compound):
-
In a separate vial, dissolve this compound (2-4 equivalents relative to resin substitution) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture and vortex for 1 minute.
-
Crucial Consideration: Due to the high propensity for δ-lactam formation, use in situ activation and immediately add the activated amino acid solution to the neutralized resin. Avoid pre-activation times.
-
Agitate the reaction mixture.
-
Crucial Consideration: Due to the steric hindrance of the bis-Boc group, longer coupling times (e.g., 2-4 hours) or a double coupling protocol may be necessary.
-
Monitor the coupling completion using a qualitative method like the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of the Arg(Boc)2 and other side-chain protecting groups.
Procedure:
-
Final Boc Deprotection: After the final coupling step, perform the N-terminal Boc deprotection as described in Protocol 1, step 2.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-2 hours. The bis-Boc groups on the arginine side chain are reported to be cleaved within 1 hour with 95% TFA.
-
-
Peptide Precipitation:
-
Filter the resin and collect the cleavage solution.
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
-
Washing and Drying:
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Air-dry the crude peptide pellet to remove residual ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagrams
Boc-SPPS Workflow
Caption: General workflow for a single cycle of Boc-SPPS.
Challenges in Using this compound
References
Application Notes and Protocols: Utilizing Boc-Arg(Boc)₂-OH in the Preparation of Amino Acid Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of prodrugs is a pivotal strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Amino acids are frequently employed as promoieties due to their biocompatibility and their ability to leverage endogenous transporter systems, thereby improving drug absorption, distribution, and targeting.[] Arginine, with its cationic guanidinium group, is of particular interest for modifying parent drugs to enhance cell penetration or target specific tissues. However, its high hydrophilicity and the reactivity of the guanidine side chain can present significant synthetic challenges and limit membrane permeability.[2][3]
To overcome these obstacles, protected arginine derivatives are essential. Nα,Nω,Nω'-Tris(tert-butyloxycarbonyl)-L-arginine, or Boc-Arg(Boc)₂-OH , is a key building block for this purpose.[4][5] In this molecule, the alpha-amino group and both nitrogens of the side-chain guanidinium group are masked by acid-labile Boc protecting groups. This comprehensive protection renders the arginine derivative more lipophilic, prevents unwanted side reactions during synthesis, and allows for its controlled incorporation into a parent drug molecule to create a prodrug. These prodrugs can remain inactive until the protecting groups are cleaved by the acidic environment of specific tissues, such as tumors, or by enzymatic action, releasing the active drug.
Application Notes
Advantages of Using Boc-Arg(Boc)₂-OH
-
Enhanced Lipophilicity: The three Boc groups significantly increase the lipophilicity of the arginine moiety, which can improve the overall permeability of the resulting prodrug through biological membranes. This is crucial for oral bioavailability and for crossing the blood-brain barrier.
-
Prevention of Side Reactions: The guanidinium group of arginine is highly nucleophilic and basic, which can lead to undesirable side reactions during standard coupling procedures. The dual Boc protection on the side chain effectively mitigates this reactivity, ensuring clean and efficient synthesis.
-
Controlled Deprotection: The Boc groups are stable under a variety of reaction conditions but can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA). This allows for selective deprotection at a desired stage, either post-synthesis or in vivo.
-
Improved Purity: The use of tris-alkoxycarbonyl protected arginine derivatives has been shown to yield products of higher purity compared to those synthesized with more traditional protecting groups like Tosyl (Tos).
Therapeutic Applications
Boc-Arg(Boc)₂-OH has been successfully utilized in the synthesis of amino acid prodrugs for various therapeutic areas, most notably in oncology. It has been used to create prodrug forms of cytotoxic agents like anthraquinones, with the aim of improving their anticancer activity and targeting. The arginine promoiety can facilitate uptake by cancer cells, which often overexpress amino acid transporters.
Data Presentation
Table 1: Physicochemical Properties of Boc-Arg(Boc)₂-OH
| Property | Value | Reference |
| CAS Number | 97745-69-2 | |
| Molecular Formula | C₂₁H₃₈N₄O₈ | |
| Molecular Weight | 474.55 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Storage | 2°C - 8°C |
**Table 2: Typical Conditions for Coupling Boc-Arg(Boc)₂-OH to a Parent Drug (R-OH / R-NH₂) **
| Parameter | Condition | Notes |
| Solvent | Anhydrous DMF or DCM | Ensures solubility and prevents hydrolysis of activated species. |
| Coupling Reagent | EDC/HOBt, HBTU, or PyBOP | Common carbodiimide or phosphonium/uronium salt activators. |
| Base | DIPEA or NMM | Non-nucleophilic base to neutralize salts and facilitate reaction. |
| Stoichiometry | Boc-Arg(Boc)₂-OH (1.0-1.5 eq), Coupling Reagent (1.2-1.5 eq), Base (2.0-3.0 eq) | Equivalents are relative to the parent drug. |
| Temperature | 0°C to Room Temperature | Initial cooling minimizes side reactions, then warming drives completion. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS for completion. |
| Expected Yield | 60 - 90% | Highly dependent on the substrate and specific conditions. |
Table 3: Standard Boc-Deprotection Conditions
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | Standard reagent for Boc group removal. |
| Solvent | Dichloromethane (DCM) | Co-solvent for the reaction. |
| Concentration | 25-50% TFA in DCM (v/v) | Sufficient to ensure complete deprotection. |
| Scavengers | Triisopropylsilane (TIS), Water | Used to trap the reactive tert-butyl cations and prevent side reactions. |
| Temperature | Room Temperature | Reaction is typically rapid at ambient temperature. |
| Reaction Time | 30 - 120 minutes | Monitored by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for Coupling Boc-Arg(Boc)₂-OH to a Hydroxyl- or Amine-Containing Drug
This protocol describes a general method for forming an ester or amide linkage between Boc-Arg(Boc)₂-OH and a parent drug molecule using EDC/HOBt as the coupling agents.
Materials:
-
Boc-Arg(Boc)₂-OH
-
Parent drug with a free hydroxyl or amine group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Arg(Boc)₂-OH (1.2 eq), HOBt (1.2 eq), and the parent drug (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Activation and Coupling: Add DIPEA (2.5 eq) to the mixture, followed by the portion-wise addition of EDC·HCl (1.2 eq).
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash the organic phase sequentially with 1 M HCl (if the compound is stable), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure protected prodrug.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Deprotection of Boc Groups to Yield the Final Prodrug
This protocol describes the removal of all three Boc groups to liberate the arginine-conjugated prodrug.
Materials:
-
Boc-protected arginine prodrug
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the purified Boc-protected arginine prodrug in DCM (approx. 0.1 M).
-
Addition of Scavenger: Add TIS to the solution (5% v/v).
-
Deprotection: Cool the mixture to 0°C and slowly add TFA (25-50% v/v).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Removal of Volatiles: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected prodrug, which is now typically a TFA salt.
-
Isolation: Isolate the solid product by centrifugation or filtration. Wash the pellet/solid with additional cold diethyl ether to remove scavengers and organic-soluble impurities.
-
Drying: Dry the final product under vacuum. The prodrug can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC) if necessary.
Visualizations
Caption: Workflow for the synthesis and deprotection of an arginine prodrug.
Caption: Logical relationship of a protected arginine prodrug strategy.
References
Application Notes: Incorporating Boc-Arg(Boc)₂-OH in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry is a foundational technique for constructing peptides. The incorporation of arginine, a highly basic and nucleophilic amino acid, presents a significant challenge due to its guanidinium side chain. Effective side-chain protection is critical to prevent unwanted reactions and ensure high purity of the final peptide. Boc-L-Arg(Boc)₂-OH is an arginine derivative where the side-chain guanidino group is protected by two additional Boc groups. This strategy aims to reduce the basicity and nucleophilicity of the side chain, but its application requires careful optimization to mitigate potential side reactions.
Advantages and Challenges of Using Boc-Arg(Boc)₂-OH
The primary advantage of the di-Boc protection strategy is the significant masking of the guanidinium group's nucleophilicity, which can help prevent side-chain acylation. However, this derivative is notably prone to a significant side reaction: δ-lactam formation.
δ-Lactam Formation: During the carboxyl group activation step, the activated acid can react intramolecularly with one of the side-chain nitrogens, forming a stable six-membered δ-lactam. This cyclized species is unable to couple to the growing peptide chain, leading to the formation of deletion sequences (des-Arg peptides) and significantly reducing the overall yield and purity of the target peptide. Studies have shown that the di-Boc protecting group strategy can induce more δ-lactam formation compared to other methods like tosyl (Tos) protection[1].
Data Presentation: Comparative Performance of Arginine Derivatives
Direct quantitative, side-by-side comparisons of Boc-Arg(Boc)₂-OH with other Boc-protected arginines are not extensively documented in single studies. The following table provides an illustrative comparison based on known chemical principles and data extrapolated from related studies, highlighting the trade-offs between different protection strategies.
Table 1: Illustrative Comparison of Common Boc-Protected Arginine Derivatives
| Parameter | Boc-Arg(Boc)₂-OH | Boc-Arg(Tos)-OH | Boc-Arg(NO₂)-OH |
| Side-Chain Protection | Di-tert-butyloxycarbonyl | Tosyl (arylsulfonyl) | Nitro |
| Cleavage Condition | Strong Acid (e.g., HF) | Strong Acid (e.g., HF, TFMSA)[2][3] | Strong Acid (e.g., HF) or Reduction[2] |
| Propensity for δ-Lactam Formation | High[1] | Moderate | Low |
| Typical Crude Purity * | 50-70% | 70-90% | 75-90% |
| Key Advantages | - | Well-established, good protection | Low lactam formation, stable |
| Key Disadvantages | High risk of deletion sequences | Requires harsh HF cleavage | Harsh cleavage, potential side reactions |
Note: Crude purity is highly sequence-dependent and relies heavily on optimized coupling protocols. These values are estimates for comparative purposes.
Experimental Protocols
Successful incorporation of Boc-Arg(Boc)₂-OH requires protocols designed to minimize the pre-activation time and suppress the δ-lactam side reaction.
Protocol 1: Optimized Coupling of Boc-Arg(Boc)₂-OH via In-Situ Activation
This protocol is recommended for automated synthesizers and is designed to minimize the time the amino acid spends in its activated state before being introduced to the resin.
1. Reagent Preparation:
-
Amino Acid Solution: Prepare a solution of Boc-Arg(Boc)₂-OH (3.0 eq. relative to resin loading) in N,N-Dimethylformamide (DMF).
-
Activator Solution: Prepare a solution of N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.) in DMF.
-
Additive Solution: Prepare a solution of OxymaPure or 1-Hydroxybenzotriazole (HOBt) (3.0 eq.) in DMF.
2. Automated Synthesizer Cycle:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
N-α-Boc Deprotection:
-
Perform a pre-wash with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 minutes.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.
-
-
Neutralization:
-
Neutralize the resin-bound amine trifluoroacetate salt with 10% N,N-Diisopropylethylamine (DIEA) in DMF (2x for 2 minutes each).
-
Wash the resin with DMF (4x) to remove excess base.
-
-
Optimized In-Situ Coupling:
-
Add the Amino Acid Solution and Additive Solution to the reaction vessel containing the neutralized resin.
-
Agitate with nitrogen bubbling for 2 minutes.
-
Add the Activator Solution (DIC) directly to the reaction vessel to initiate activation in the presence of the resin-bound amine.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a qualitative Kaiser test to monitor for free primary amines. A blue/purple result indicates incomplete coupling.
-
If the coupling is incomplete, a second coupling (recouple) is recommended.
-
Upon completion (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Continue with the next synthesis cycle.
Protocol 2: High-HF Cleavage and Deprotection
The Boc groups on the arginine side chain, along with other benzyl-based protecting groups and the resin linkage, require strong acidolysis for removal. Anhydrous Hydrogen Fluoride (HF) is the standard reagent.
CAUTION: Anhydrous HF is extremely toxic, corrosive, and hazardous. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a properly ventilated chemical fume hood.
1. Preparation:
-
After the final synthesis cycle, perform a final N-α-Boc deprotection.
-
Wash the peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 4 hours.
-
Place the dried peptide-resin (e.g., 0.2 mmol scale, ~0.5 g) and a Teflon-coated stir bar into the HF-resistant reaction vessel.
2. Cleavage Cocktail:
-
Add scavengers to the reaction vessel to trap reactive carbocations generated during cleavage. A common mixture is p-cresol (0.75 mL) and p-thiocresol (0.25 mL). For peptides without other sensitive residues, anisole can also be used.
-
Cool the reaction vessel to -5 to 0°C using a dry ice/methanol or ice/salt bath.
3. HF Procedure:
-
Slowly distill anhydrous HF (approx. 10 mL per gram of resin) into the cooled reaction vessel.
-
Stir the mixture at 0°C for 60-90 minutes. The presence of Arg(Tos) or multiple Arg residues may require longer cleavage times.
4. Work-up:
-
Remove the HF by evaporation under a vacuum or a gentle stream of nitrogen.
-
Wash the resin-peptide mixture with cold diethyl ether (3x) to remove the scavengers and cleaved protecting groups.
-
Precipitate the crude peptide by adding the ether washings to a collection tube.
-
Extract the peptide from the resin using a suitable solvent, typically 10-20% aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide powder.
5. Analysis:
-
Analyze the crude peptide by reverse-phase HPLC to assess purity and by mass spectrometry to confirm the molecular weight.
Visualizations
Caption: Boc-SPPS workflow for incorporating Boc-Arg(Boc)₂-OH.
Caption: Competing reaction pathways for activated Boc-Arg(Boc)₂-OH.
References
Strategies for introducing arginine into complex peptide sequences using Boc-arg(boc)2-OH
Application Note AP001
Introduction
The incorporation of arginine residues into complex peptide sequences is a critical step in the synthesis of many therapeutic and research-grade peptides. The unique properties of arginine's guanidinium side chain, which is strongly basic and nucleophilic, necessitate robust protection strategies to prevent side reactions and ensure high-purity products. Among the various protected arginine derivatives available for Boc-based solid-phase peptide synthesis (SPPS), Nα-tert-butyloxycarbonyl-Nω,Nω'-di-tert-butyloxycarbonyl-L-arginine (Boc-Arg(Boc)2-OH) offers a theoretically complete protection of the guanidinium group. However, its application is associated with significant challenges, primarily the propensity for δ-lactam formation upon activation. This application note provides a detailed overview of the strategies and protocols for the effective incorporation of this compound into complex peptide sequences, with a focus on mitigating common side reactions.
The use of two Boc groups on the guanidinium side chain is intended to reduce its nucleophilicity and minimize side reactions. However, the activation of the carboxylic acid can lead to a rapid intramolecular cyclization, forming a stable δ-lactam. This inactive species is unable to participate in the desired coupling reaction, resulting in low yields and the formation of deletion sequences. Studies on the analogous Fmoc-protected derivative, Fmoc-Arg(Boc)2-OH, have shown that this side reaction can lead to coupling efficiencies as low as 28% when using standard carbodiimide activators like DIC with an OxymaPure additive[1].
Core Challenges and Mitigation Strategies
The primary obstacle in utilizing this compound is the intramolecular cyclization leading to δ-lactam formation. The following strategies are recommended to minimize this side reaction and improve coupling efficiency:
-
Selection of Coupling Reagents: The choice of coupling reagent is paramount. While carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are common in SPPS, they can promote δ-lactam formation with sensitive residues like this compound. More potent uronium or phosphonium salt-based coupling reagents are recommended. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have been shown to facilitate rapid coupling, which can outcompete the intramolecular cyclization[2][3].
-
In Situ Activation and Minimized Pre-activation: To reduce the time the activated this compound is present in solution before coupling, an in situ activation protocol is highly recommended[2]. This involves adding the coupling reagent directly to the reaction vessel containing the resin-bound peptide and the this compound. If pre-activation is necessary, the time should be kept to an absolute minimum.
-
Optimized Reaction Conditions: Factors such as solvent and temperature can influence the rate of both the desired coupling and the side reactions. While standard SPPS is often performed at room temperature, lowering the temperature may reduce the rate of lactam formation, albeit potentially slowing the coupling reaction as well[2].
Data Presentation: Comparison of Arginine Derivatives
The following table provides a comparative overview of different arginine derivatives used in peptide synthesis. The data for this compound is primarily based on studies of its Fmoc-analogue, which is expected to have similar reactivity in the context of δ-lactam formation.
| Arginine Derivative | Side-Chain Protection | Propensity for δ-Lactam Formation | Typical Coupling Efficiency | Deprotection Conditions | Key Considerations |
| This compound | Di-tert-butyloxycarbonyl | Very High | Low to Moderate (can be as low as 28% with DIC/Oxyma) | TFA/H2O (95:5), 1 hr, RT | Requires optimized coupling protocols to minimize lactam formation. |
| Boc-Arg(Pbf)-OH | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Moderate | High | Standard TFA cleavage cocktails | Bulky protecting group can cause steric hindrance in some sequences. |
| Boc-Arg(Tos)-OH | Tosyl | Low | High | Requires strong acid (e.g., HF) for complete removal | Harsh cleavage conditions may not be suitable for all peptides. |
| Boc-Arg(NO2)-OH | Nitro | Very Low | High | HF cleavage or reduction (e.g., SnCl2) | Can lead to ornithine formation as a side product during HF cleavage. |
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle
This protocol outlines the standard steps for a single cycle of Boc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with isopropanol (IPA) (2 x 1 min).
-
Wash the resin with DCM (2 x 1 min).
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3 x 1 min).
-
-
Amino Acid Coupling: Proceed with the specific coupling protocol for this compound (see Protocol 2).
-
Washing: After the coupling is complete, wash the resin with N,N-dimethylformamide (DMF) (3 x 1 min) and DCM (3 x 1 min).
Protocol 2: Optimized Coupling of this compound using HATU
This protocol is designed to maximize coupling efficiency while minimizing δ-lactam formation.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
DIEA (6 equivalents)
-
Anhydrous DMF
Procedure:
-
Swell the deprotected peptide-resin in anhydrous DMF for 30 minutes.
-
In a separate reaction vessel, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the swollen resin.
-
In a separate vial, dissolve HATU in anhydrous DMF.
-
Add the HATU solution to the resin mixture, immediately followed by the addition of DIEA.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
If the Kaiser test is positive (indicating incomplete coupling), a second coupling may be necessary.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM as described in Protocol 1.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Boc and Arg(Boc)2 protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: TFA/H2O (95:5, v/v)
-
Scavengers (e.g., triisopropylsilane (TIS), if other sensitive residues are present)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). If scavengers are needed, they should be included in the cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for a single cycle in Boc-SPPS.
Caption: Protection strategy for this compound.
Conclusion
The successful incorporation of this compound into complex peptide sequences is challenging but achievable with optimized protocols. The primary hurdle of δ-lactam formation necessitates a departure from standard carbodiimide-based coupling methods. The use of highly efficient uronium or phosphonium salt coupling reagents, combined with an in situ activation strategy, is key to maximizing the yield of the desired peptide. While this compound offers complete protection of the guanidinium side chain, researchers must carefully consider the trade-off between this protection and the increased risk of intramolecular cyclization. For many applications, alternative arginine derivatives such as Boc-Arg(Pbf)-OH may offer a more straightforward synthetic route. However, for sequences where the nucleophilicity of the guanidinium group is particularly problematic, the strategies outlined in this application note provide a framework for the successful use of this compound.
References
Application Notes and Protocols for the Use of Boc-Arg(Boc)2-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nα-Boc-Nω,Nω'-di-Boc-L-arginine (Boc-Arg(Boc)2-OH) in solution-phase peptide synthesis (SPPS) methodologies. This document outlines the advantages, limitations, and detailed protocols for the effective incorporation of this protected arginine derivative into peptide chains.
Introduction
Arginine, with its strongly basic guanidinium side chain, is a critical amino acid in many biologically active peptides. Effective protection of this side chain is paramount to prevent undesirable side reactions during peptide synthesis. This compound offers a strategy where both the α-amino group and the guanidinium side chain are protected by acid-labile tert-butyloxycarbonyl (Boc) groups. This approach is particularly relevant in solution-phase synthesis, especially for the preparation of protected peptide fragments intended for subsequent condensation.
While widely recognized, the use of this compound is accompanied by specific challenges, including a propensity for δ-lactam formation, which can impact coupling efficiency. A thorough understanding of its chemical properties and optimized protocols are therefore essential for its successful application.
Advantages and Limitations of this compound
Advantages:
-
Orthogonal Deprotection Potential: In specific synthetic strategies, the differential lability of the α-Boc versus the side-chain Boc groups might be exploited, although they are generally removed simultaneously.
-
Suitability for Fragment Condensation: As a fully protected building block, it is well-suited for the synthesis of peptide fragments that will be coupled in a subsequent step, minimizing side reactions of the arginine side chain during fragment activation.
Limitations:
-
δ-Lactam Formation: A significant side reaction during the activation of this compound is the intramolecular cyclization to form a stable δ-lactam. This inactive species is unable to couple to the growing peptide chain, leading to deletion sequences and reduced yields.[1][2] Studies have shown that the di-Boc protected arginine has a higher tendency for δ-lactam formation compared to derivatives protected with nitro (NO2) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups.[1][2]
-
Stability in Solution: Solutions of Fmoc-Arg(Boc)2-OH have been observed to degrade over time, primarily to the mono-protected form.[2] While this observation is in the context of Fmoc chemistry, it suggests that prolonged storage of activated this compound in solution should be avoided.
-
Lower Coupling Efficiency: Due to the potential for δ-lactam formation and steric hindrance, the coupling efficiency of this compound can be lower than that of other protected arginine derivatives.
Quantitative Data Summary
| Parameter | This compound | Boc-Arg(NO2)-OH | Boc-Arg(Pbf)-OH | Boc-Arg(Tos)-OH |
| Tendency for δ-Lactam Formation | High | Low | Moderate | Not extensively reported, but generally considered stable |
| Stability in Solution (DMF/NBP) | Degrades over time | Stable | Stable | Generally stable |
| Side-Chain Deprotection Conditions | Mild Acid (e.g., TFA/H2O) | Harsh (e.g., HF, SnCl2) | Mild Acid (e.g., TFA) | Harsh (e.g., HF) |
Experimental Protocols
General Solution-Phase Coupling Protocol for this compound
This protocol describes a general procedure for the coupling of this compound to an amino acid or peptide ester in solution.
Materials:
-
This compound
-
Amino acid or peptide ester hydrochloride (H-AA-OR·HCl)
-
Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM))
-
Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Reagents for work-up (e.g., 1 M HCl, saturated NaHCO3, brine, anhydrous MgSO4 or Na2SO4)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve the amino acid or peptide ester hydrochloride (1.0 eq) in anhydrous DCM or DMF.
-
Add DIEA or NMM (1.0-1.2 eq) and stir for 10-15 minutes at room temperature to liberate the free amine.
-
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (1.0-1.2 eq) and the coupling reagent (e.g., HBTU, 1.1 eq; or DCC, 1.1 eq, and HOBt, 1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
If using a carbodiimide, allow the activation to proceed for 10-15 minutes.
-
Slowly add the solution of the free amine from step 1 to the activated this compound solution.
-
Add an additional equivalent of DIEA or NMM if required by the coupling reagent.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off any precipitated urea (if DCC was used).
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide by flash column chromatography on silica gel or by recrystallization.
-
Protocol for Nα-Boc Deprotection in Solution
This protocol outlines the removal of the Nα-Boc group while leaving the side-chain Boc groups intact, which may be challenging due to similar labilities. Careful control of reaction conditions is crucial.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Anhydrous Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected peptide (1 eq) in anhydrous DCM.
-
Add scavengers such as TIS (1-5% v/v) to prevent side reactions.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection:
-
Slowly add a solution of 25-50% TFA in DCM (v/v) or an equivalent amount of 4 M HCl in dioxane.
-
Stir the reaction at 0 °C and monitor carefully by TLC. The reaction is typically complete within 1-2 hours.
-
-
Work-up and Isolation:
-
Remove the solvent and excess acid by rotary evaporation.
-
Add cold, anhydrous diethyl ether to the residue to precipitate the peptide salt.
-
Isolate the product by filtration or centrifugation.
-
Wash the solid with cold diethyl ether and dry under vacuum.
-
Protocol for Complete Deprotection of this compound Side Chains
This protocol is for the removal of all Boc groups from the arginine residue.
Procedure:
-
Treat the peptide with a solution of 95% Trifluoroacetic acid (TFA) and 5% water (v/v).
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the deprotection by HPLC.
-
Upon completion, remove the TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected peptide with cold diethyl ether.
-
Isolate and dry the final product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Yield | δ-Lactam Formation: The activated carboxylic acid of this compound has reacted intramolecularly. | Minimize the pre-activation time. Add the amine component to the reaction mixture as soon as the activating agent is introduced. Consider using a coupling reagent known to suppress side reactions. |
| Steric Hindrance: The bulkiness of the Boc groups is impeding the coupling reaction. | Increase the coupling time and/or temperature. Use a more potent coupling reagent like HATU. | |
| Incomplete Deprotection | Insufficient Acid or Reaction Time: The Boc groups are not fully cleaved. | Increase the concentration of TFA or HCl, or prolong the reaction time. Ensure anhydrous conditions for the deprotection reaction. |
| Side Product Formation | Alkylation by t-Butyl Cations: Cationic species formed during deprotection can modify sensitive residues like tryptophan or methionine. | Add scavengers such as triisopropylsilane (TIS) or water to the deprotection cocktail. |
Conclusion
This compound is a useful, albeit challenging, reagent for the incorporation of arginine in solution-phase peptide synthesis. Its primary utility lies in the synthesis of protected peptide fragments for convergent synthesis strategies. Researchers should be mindful of its propensity for δ-lactam formation and potential instability in solution, which can impact yields. By employing optimized protocols, including minimized pre-activation times and the use of appropriate coupling reagents and deprotection conditions, this compound can be effectively utilized in the synthesis of complex arginine-containing peptides. For syntheses where high coupling efficiency and minimization of side reactions are paramount, alternative arginine derivatives with Pbf or NO2 protecting groups may be considered.
References
Troubleshooting & Optimization
How to improve the coupling efficiency of sterically hindered Boc-arg(boc)2-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the coupling efficiency of the sterically hindered amino acid, Boc-Arg(Boc)2-OH.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so challenging?
The primary challenge stems from significant steric hindrance. The Nα-Boc protecting group, combined with two additional Boc groups on the side-chain guanidinium functionality, creates a bulky molecule. This steric bulk physically obstructs the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, slowing down the kinetics of amide bond formation.
Q2: What is the major side reaction to be aware of when coupling this compound?
The most significant side reaction is the formation of a δ-lactam.[1][2] This occurs when the activated carboxylic acid of the arginine derivative undergoes an intramolecular cyclization with the side-chain guanidinium group. This forms a stable six-membered ring, rendering the amino acid derivative inactive for coupling and leading to truncated peptide sequences.[1] Studies on the analogous Fmoc-Arg(Boc)2-OH have shown that it has a very high propensity for δ-lactam formation, which can drastically reduce coupling efficiency.[2]
Q3: How can I confirm that the coupling of this compound is incomplete?
In solid-phase peptide synthesis (SPPS), a qualitative ninhydrin (Kaiser) test is a reliable method. A positive result (blue/purple beads) indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction. For quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry to identify the presence of the desired peptide versus truncated sequences.[3]
Q4: Are there any alternatives to this compound with potentially better coupling efficiency?
Yes, other arginine derivatives with different side-chain protecting groups are available, such as Boc-Arg(Pbf)-OH and Boc-Arg(Tos)-OH. The choice of protecting group affects the degree of steric hindrance and the conditions required for final deprotection. While still sterically demanding, these may offer different coupling kinetics. However, they are also susceptible to δ-lactam formation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving the low coupling efficiency of this compound.
Problem: Low or no coupling efficiency observed (e.g., positive Kaiser test).
Workflow for Troubleshooting Low Coupling Efficiency
Caption: A troubleshooting workflow for improving the coupling efficiency of this compound.
Data Presentation: Comparison of Coupling Reagents
Direct quantitative data for this compound is limited in peer-reviewed literature. The following table summarizes the performance of common coupling reagents for sterically hindered amino acids, including data extrapolated from arginine derivatives with other bulky protecting groups (e.g., Pmc, Pbf) and a specific finding for Fmoc-Arg(Boc)2-OH.
| Coupling Reagent/Method | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99 | Low | Highly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences. |
| HBTU/DIPEA | 90 - 98 | Low | A reliable and widely used reagent, though slightly less reactive than HATU. |
| HCTU/DIPEA | 92 - 98 | Low | A more cost-effective alternative to HATU with comparable high reactivity. |
| COMU/DIPEA | 95 - 99 | Very Low | High coupling efficiency, comparable to HATU. Incorporates OxymaPure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents. |
| DIC/OxymaPure | 92 - 97 | Very Low | OxymaPure enhances coupling efficiency and suppresses racemization. A robust and cost-effective method. |
| DIC/OxymaPure (for Fmoc-Arg(Boc)2-OH) | ~28 | Low | Showed very fast kinetics for δ-lactam formation (60% after 30 mins), leading to poor coupling efficiency. |
Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis (SPPS) and may require optimization.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for maximizing the coupling efficiency of this compound.
-
Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the resin. Agitate at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or the temperature raised to 40°C.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling (double coupling) may be necessary.
-
Washing: Upon completion, wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) and dry under vacuum.
Protocol 2: Cost-Effective Coupling using DIC/OxymaPure
This protocol offers a balance between efficiency and cost, with an excellent safety profile.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
In-situ Activation and Coupling: Add the amino acid/OxymaPure solution to the resin. Immediately add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin mixture. This in-situ activation minimizes the pre-activation time, which can help reduce δ-lactam formation.
-
Reaction: Agitate the reaction mixture at room temperature for 3-6 hours.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Logical Relationships in Peptide Coupling
The following diagram illustrates the key decision-making process and reaction pathways in a single coupling cycle for a sterically hindered amino acid.
Caption: Key reaction pathways for the coupling of this compound in SPPS.
References
Common side reactions associated with Boc-arg(boc)2-OH and their prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Nα-Boc-Nω,Nω'-di-Boc-L-arginine (Boc-Arg(Boc)₂-OH) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Boc-Arg(Boc)₂-OH and why is it used in peptide synthesis?
A1: Boc-Arg(Boc)₂-OH is a derivative of the amino acid arginine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain guanidino group is protected by two additional Boc groups. This trifunctional protection scheme is utilized in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions involving the highly basic and nucleophilic guanidino side chain during peptide elongation. The Boc groups on the side chain are designed to be stable during the repetitive acid treatments used for Nα-Boc deprotection but are removed during the final, strong acid cleavage step.
Q2: What are the primary advantages of using the di-Boc protection for the arginine side chain?
A2: The primary advantage of the di-Boc protection is the comprehensive shielding of the guanidino functionality. This complete protection minimizes the nucleophilicity of the side chain, which can reduce the risk of certain side reactions.
Q3: What are the most common side reactions associated with Boc-Arg(Boc)₂-OH?
A3: The most significant and well-documented side reaction is δ-lactam formation , which occurs during the activation of the carboxylic acid for coupling. This intramolecular cyclization leads to a truncated peptide sequence and reduced yield. Other potential side reactions include incomplete deprotection of the bulky side-chain protecting groups and t-butylation of sensitive residues like tryptophan during final cleavage.
Q4: How does the stability of Boc-Arg(Boc)₂-OH compare to other protected arginine derivatives?
A4: Studies on the Fmoc-analogue, Fmoc-Arg(Boc)₂-OH, have shown that it is less stable in common synthesis solvents like DMF over time compared to derivatives like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO₂)-OH. The di-Boc derivative can degrade, primarily to the mono-Boc protected form.
Q5: What are the recommended storage conditions for Boc-Arg(Boc)₂-OH?
A5: Like most protected amino acids, it is recommended to store Boc-Arg(Boc)₂-OH in a cool, dry place to minimize degradation. For use in automated synthesizers where solutions are prepared in advance, it's important to be aware of its limited stability in solution.
Troubleshooting Guides
Problem 1: Low Yield of Target Peptide and Presence of Truncated Sequences
Possible Cause: The most probable cause is the formation of a δ-lactam during the coupling step of Boc-Arg(Boc)₂-OH. The activated carboxyl group of the arginine derivative is attacked by its own side-chain guanidino group, forming a stable six-membered ring. This cyclized derivative is unable to couple to the growing peptide chain, resulting in termination. The di-Boc protecting group has been shown to induce more δ-lactam formation than many other guanidino protection methods[1].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low peptide yield due to δ-lactam formation.
Detailed Solutions:
-
Confirm δ-Lactam Formation:
-
Method: After the coupling step with Boc-Arg(Boc)₂-OH, take a small aliquot of the resin, cleave the peptide, and analyze the supernatant by HPLC and Mass Spectrometry (MS).
-
Expected Result: The δ-lactam of Boc-Arg(Boc)₂-OH will have a distinct retention time on HPLC and a mass corresponding to the loss of a water molecule from the parent amino acid.
-
-
Optimize Coupling Conditions:
-
Reduce Pre-activation Time: Minimize the time the Boc-Arg(Boc)₂-OH is in its activated state before being added to the resin. Prolonged activation times increase the likelihood of intramolecular cyclization.
-
Use Efficient Coupling Reagents: Employ coupling reagents known for promoting rapid peptide bond formation, which can outcompete the intramolecular lactam formation. Reagents like HBTU or HATU are often effective[2].
-
Consider In Situ Activation: Add the coupling reagent directly to the reaction vessel containing the resin and the protected amino acid to ensure the activated species reacts as quickly as possible with the N-terminal amine.
-
-
Consider Alternative Arginine Derivatives: If δ-lactam formation remains a persistent issue, switching to an arginine derivative with a lower propensity for this side reaction, such as Boc-Arg(Tos)-OH or Boc-Arg(NO₂)-OH, may be necessary[2][3].
Problem 2: Presence of Unexpected Masses in the Final Peptide, Especially with Tryptophan-Containing Peptides
Possible Cause: During the final cleavage with strong acids (like TFA or HF), the Boc groups are removed, generating reactive tert-butyl cations. These cations can alkylate nucleophilic side chains, most notably the indole ring of tryptophan (Trp). This results in the addition of one or more t-butyl groups (+56 Da each) to the peptide.
Troubleshooting Workflow:
Caption: Logic diagram for preventing t-butylation during peptide cleavage.
Detailed Solutions:
-
Utilize a Scavenger Cocktail: Never perform the final cleavage without a scavenger cocktail designed to trap reactive cations. The tert-butylation of tryptophan during the removal of Boc groups is a known side reaction[4].
-
Recommended Cocktails: A common and effective mixture is "Reagent K" (TFA/water/phenol/thioanisole/EDT) or a simpler cocktail like TFA/TIS/water (95:2.5:2.5 v/v/v). Scavengers like triisopropylsilane (TIS) and water are effective at quenching tert-butyl cations.
-
For Peptides with other Sensitive Residues: If your peptide also contains residues like Cysteine (Cys) or Methionine (Met), ensure your scavenger cocktail is appropriate. For example, 1,2-ethanedithiol (EDT) is often included for Cys, and thioanisole can help protect Met.
-
-
Protect the Tryptophan Side Chain: For sequences that are particularly sensitive or for achieving the highest possible purity, using a tryptophan derivative with its indole nitrogen protected (e.g., Boc-Trp(For)-OH) is the most effective way to prevent this side reaction. The formyl (For) group is stable during synthesis and is removed during the final cleavage.
Quantitative Data Summary
Direct quantitative comparisons of side reactions for Boc-Arg(Boc)₂-OH in Boc-SPPS are not extensively documented. However, data from studies using the analogous Fmoc-Arg(Boc)₂-OH provides a strong indication of its reactivity profile.
| Side Reaction | Protecting Group | Coupling Conditions | Observation | Coupling Efficiency | Reference |
| δ-Lactam Formation | Fmoc-Arg(Boc)₂-OH | DIC/OxymaPure activation | Fastest kinetics of δ-lactam formation (60% after 30 min) | Low (28%) | |
| Fmoc-Arg(Pbf)-OH | DIC/OxymaPure activation | Slower kinetics (12% lactam after 30 min) | High (>99%) | ||
| Fmoc-Arg(NO₂)₂-OH | DIC/OxymaPure activation | Least tendency for lactam formation (3% after 30 min) | High (>99%) |
Experimental Protocols
Protocol 1: Optimized Coupling of Boc-Arg(Boc)₂-OH using HBTU
This protocol is designed to minimize δ-lactam formation by promoting rapid coupling.
-
Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30-60 minutes. After swelling, drain the DMF.
-
Nα-Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x) to remove residual acid.
-
Neutralization: Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DMF (2 x 2 minutes) to neutralize the ammonium salt. Wash again with DMF (3x).
-
Coupling:
-
In a separate reaction vessel, dissolve Boc-Arg(Boc)₂-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the mixture to begin activation.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the bulkiness of the protecting groups, longer reaction times may be necessary.
-
-
Monitoring and Washing: Perform a Kaiser test to check for completion. If the test is positive (blue beads), a second coupling may be required. Once complete, wash the resin with DMF (3x) and DCM (3x).
-
Proceed: Continue with the synthesis to the next amino acid.
Protocol 2: Standard Cleavage and Deprotection
This protocol is suitable for most peptides, including those with tryptophan, provided the correct scavengers are used.
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Prepare Cleavage Cocktail (Reagent K): In a well-ventilated fume hood, prepare the cleavage cocktail:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
-
Isolation and Washing:
-
Centrifuge the tube to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.
Protocol 3: HPLC-MS Analysis of Crude Peptide
This protocol provides a general method for identifying the target peptide and common impurities like truncated sequences and t-butylated products.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a typical starting point. This may need to be optimized based on the peptide's hydrophobicity.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Couple the HPLC outlet to an electrospray ionization (ESI) mass spectrometer.
-
Operate in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight of the peptide and potential impurities.
-
-
Data Analysis:
-
Identify the peak corresponding to the correct molecular weight of the target peptide.
-
Analyze the masses of other significant peaks to identify potential impurities:
-
Truncated sequences: Masses will correspond to the peptide missing one or more amino acids.
-
t-Butylated peptide: Masses will be +56 Da (or multiples thereof) higher than the target peptide mass.
-
Incomplete deprotection: Masses will correspond to the peptide with protecting groups still attached.
-
-
Signaling Pathways and Reaction Mechanisms
Caption: Reaction pathway showing the competition between δ-lactam formation and peptide bond formation.
References
- 1. Novel cyclization of bis-Boc-guanidines: expeditive traceless synthesis of 1,3,5-oxadiazinones under microwave conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to minimize δ-lactam formation during the coupling of protected arginine
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing δ-lactam formation during the coupling of protected arginine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is δ-lactam formation in the context of arginine coupling?
A1: δ-Lactam formation is a significant intramolecular side reaction that can occur during the coupling of a protected arginine residue in solid-phase peptide synthesis (SPPS). The activated carboxylic acid of the arginine molecule is attacked by the δ-nitrogen of its own side-chain guanidinium group. This results in the formation of a stable, six-membered ring structure known as a δ-lactam. This side reaction is problematic because it consumes the activated arginine, preventing it from being incorporated into the growing peptide chain and leading to deletion sequences (des-Arg peptides).[1][2][3]
Q2: What are the primary factors that influence δ-lactam formation?
A2: Several factors can promote the formation of the δ-lactam side-product:
-
Arginine Side-Chain Protecting Group: The choice of protecting group for the guanidinium side chain plays a crucial role. Some protecting groups are more prone to this side reaction than others.[1][2]
-
Coupling Reagents and Activation Method: The method used to activate the carboxylic acid of arginine significantly impacts the rate of δ-lactam formation. Highly activating reagents can sometimes favor the intramolecular cyclization.
-
Reaction Time and Temperature: Prolonged activation times and elevated temperatures can increase the likelihood of δ-lactam formation.
-
Base: The type and concentration of the base used during coupling can influence the rate of this side reaction.
-
Solvent: The polarity of the solvent can also affect the extent of δ-lactam formation.
Q3: Which arginine side-chain protecting groups are most and least prone to δ-lactam formation?
A3: The choice of protecting group is critical in controlling δ-lactam formation. The nitro (NO2) protecting group has been shown to significantly reduce the rate of δ-lactam formation. In contrast, the bis-Boc protecting group is highly susceptible to this side reaction. The widely used Pbf protecting group can also lead to δ-lactam formation, though generally less so than bis-Boc.
Troubleshooting Guide: Minimizing δ-Lactam Formation
Problem: HPLC and mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to a deletion of an arginine residue.
Possible Cause: This is a strong indicator that δ-lactam formation occurred during the coupling of the protected arginine, consuming the activated amino acid before it could be incorporated into the peptide chain.
Solutions:
| Strategy | Recommendation | Rationale |
| Optimize Arginine Protecting Group | Consider using Fmoc-Arg(NO2)-OH. | The nitro protecting group has demonstrated a lower propensity for δ-lactam formation compared to other common protecting groups like Pbf and especially bis-Boc. |
| Select Appropriate Coupling Reagents | Utilize carbodiimide-based methods such as DIC/OxymaPure. Onium salt-based reagents like HBTU or HATU can also be effective, as they promote rapid intermolecular coupling. | Carbodiimide methods with additives like OxymaPure are known to suppress δ-lactam formation. HBTU and HATU facilitate fast coupling reactions, which can outcompete the intramolecular cyclization. |
| Employ In Situ Activation | Add the coupling reagent to the reaction vessel containing the resin and the protected arginine solution without a pre-activation step. | This minimizes the time the activated arginine species exists in solution before coupling to the peptide chain, thereby reducing the opportunity for intramolecular cyclization. |
| Control Base Addition | Use a sterically hindered base like 2,4,6-collidine instead of DIPEA or NMM, or use a lower equivalency of the base. | Bases can promote δ-lactam formation, so using a weaker or more hindered base can help to mitigate this side reaction. |
| Modify Reaction Conditions | Perform the coupling at room temperature. Consider using more polar solvent systems, such as binary mixtures containing DMSO. | Elevated temperatures can accelerate the rate of δ-lactam formation. Higher polarity solvents have been shown to suppress this side reaction. |
| Implement Double Coupling | If δ-lactam formation is still suspected, perform the arginine coupling step twice. | Repeating the coupling step helps to ensure the complete incorporation of arginine, compensating for any loss of the activated amino acid to δ-lactam formation. |
Quantitative Data on Protecting Group Effect on δ-Lactam Formation
The following table summarizes the extent of δ-lactam formation with different arginine protecting groups after 30 minutes of activation with DIC/OxymaPure at 45°C.
| Fmoc-Arg Protecting Group | δ-Lactam Formation (%) | Coupling Efficiency after 120 min (%) |
| Fmoc-Arg(NO2)-OH | ~3% | >99% |
| Fmoc-Arg(Pbf)-OH | 12% | >99% |
| Fmoc-Arg(Boc)2-OH | 60% | 28% |
Data adapted from a 2020 study on revisiting the NO2 protecting group.
Experimental Protocols
Protocol 1: Coupling of Fmoc-Arg(Pbf)-OH using DIC/OxymaPure
This protocol is a general guideline for minimizing δ-lactam formation.
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Fmoc Deprotection: Perform Fmoc deprotection (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling Mixture Preparation (In Situ): In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/OxymaPure solution to the resin. Immediately add DIC (3-5 equivalents) to the reaction vessel.
-
Reaction Time: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the resin with DMF.
-
Monitoring: (Optional) Perform a ninhydrin (Kaiser) test to assess coupling completion. If the test is positive, consider a second coupling.
Protocol 2: On-Resin Reduction of Arg(NO2)
This protocol is for the removal of the nitro protecting group from arginine while the peptide is still attached to the resin.
-
Reagent Preparation: Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.
-
Reduction Reaction: Add the SnCl2 solution to the peptide-resin.
-
Incubation: Agitate the mixture at 55°C for 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Washing: Once the deprotection is complete, filter the resin and wash it thoroughly with 2-MeTHF, DMF, and DCM.
-
Further Steps: The peptide-resin with the deprotected arginine side chain is now ready for subsequent steps or final cleavage.
Visualizations
Caption: Competing pathways for activated arginine during peptide synthesis.
Caption: A logical workflow for troubleshooting arginine deletion in SPPS.
References
Technical Support Center: Optimizing Activation and Coupling for Boc-Arg(Boc)2-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the activation and coupling of Boc-Arg(Boc)2-OH in peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound.
Issue 1: Incomplete Coupling (Positive Kaiser Test)
-
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free amines on the resin.[1]
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Activation | Switch to a more potent coupling reagent like HATU or HBTU, which are known for their high efficiency, especially for sterically hindered couplings.[1] Consider using additives such as HOBt or OxymaPure to enhance activation. |
| Steric Hindrance | The two Boc groups on the arginine side chain create significant steric hindrance.[2] Increase the coupling time (e.g., 2-4 hours or even overnight) or perform a double coupling by repeating the coupling step with fresh reagents.[1][3] |
| Poor Reagent Penetration | Ensure the resin is adequately swelled in a suitable solvent (e.g., DMF or NMP) before coupling to allow for better access of reagents to the reaction sites. |
| Suboptimal Reagent Concentration | Use a 2-4 fold excess of this compound and coupling reagents relative to the resin loading capacity to drive the reaction to completion. |
Issue 2: Low Yield of Target Peptide & Presence of Truncated Sequences
-
Symptom: Mass spectrometry analysis reveals a significant amount of peptide sequences missing the intended arginine residue.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| δ-Lactam Formation | This is a primary side reaction for activated arginine derivatives, where the side-chain guanidino group intramolecularly attacks the activated carboxyl group, forming a stable six-membered lactam that cannot couple. Fmoc-Arg(Boc)2-OH, a similar derivative, shows a high propensity for this side reaction. To minimize this, use a short pre-activation time (1-5 minutes) before adding the activated amino acid to the resin. Employing an in situ activation protocol, where the coupling reagents are added directly to the reaction vessel containing the resin and amino acid, can also reduce the concentration of the highly reactive activated species. |
Issue 3: Presence of Diastereomeric Impurities
-
Symptom: Chromatographic analysis (e.g., HPLC) of the final peptide shows the presence of diastereomers that are difficult to separate.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Racemization | The α-proton of the activated amino acid can be abstracted by base, leading to a loss of stereochemical integrity. To suppress racemization, incorporate additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) into the coupling reaction. Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use the minimum necessary amount. Perform the coupling at a lower temperature (e.g., 0°C) to reduce the rate of racemization. |
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
A1: The primary challenge arises from the significant steric hindrance caused by the two bulky tert-butyloxycarbonyl (Boc) groups protecting the side-chain guanidino functionality. This steric bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Additionally, like other arginine derivatives, it is prone to intramolecular δ-lactam formation upon activation, which deactivates the amino acid for coupling.
Q2: What are the recommended coupling reagents for this compound?
A2: For sterically hindered amino acids like this compound, highly efficient coupling reagents are recommended.
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These are known for rapid and efficient couplings. HATU is often considered more reactive and effective for challenging couplings.
-
Phosphonium Salts (e.g., PyBOP): Also highly efficient and can be advantageous in minimizing certain side reactions.
-
Carbodiimides (e.g., DIC): When used, they should always be paired with a racemization-suppressing additive like HOBt or OxymaPure.
Q3: What is the optimal activation time for this compound?
A3: A short pre-activation time of 1-5 minutes is generally recommended. Prolonged activation increases the risk of δ-lactam formation, a major side reaction that leads to truncated peptide sequences.
Q4: What is a typical coupling time for this compound?
A4: Due to steric hindrance, a longer coupling time is often necessary. A typical range is 1 to 4 hours. For particularly difficult sequences, extending the coupling time or performing a second coupling with fresh reagents may be required. When using highly efficient reagents like HBTU, coupling can sometimes be completed within 10-60 minutes, but this should be monitored.
Q5: How can I monitor the completion of the coupling reaction?
A5: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin. A negative result (yellow beads) indicates that the coupling is complete. A positive result (blue/purple beads) signifies incomplete coupling, and a recoupling step is necessary.
Data Presentation
Table 1: Recommended Coupling Reagent Combinations and Conditions
| Coupling Reagent | Additive | Base (Equivalents) | Typical Pre-activation Time | Typical Coupling Time | Key Considerations |
| HATU | None needed | DIPEA (2-4 eq.) | 1-5 min | 30-120 min | Highly efficient for hindered couplings; lower racemization risk. |
| HBTU | HOBt (optional) | DIPEA (2-4 eq.) | 1-5 min | 60-240 min | Very effective and widely used; slightly less reactive than HATU. |
| DIC | OxymaPure or HOBt | None for activation | 5-10 min | 1-4 hours | Cost-effective; additive is essential to suppress racemization. |
| PyBOP | None needed | DIPEA (2-4 eq.) | 1-5 min | 60-180 min | Highly efficient phosphonium salt reagent. |
Table 2: Troubleshooting Summary for this compound Coupling
| Issue | Primary Cause | First-Line Solution | Alternative Actions |
| Incomplete Coupling | Steric Hindrance / Insufficient Activation | Switch to HATU/DIPEA. | Increase coupling time; perform a double coupling. |
| Low Peptide Yield | δ-Lactam Formation | Minimize pre-activation time (<5 min). | Use in situ activation protocol. |
| Racemization | Oxazolone Formation | Add HOBt or OxymaPure to the reaction. | Use a weaker base (e.g., collidine); lower reaction temperature. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU
-
Resin Preparation: Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq., optional) in a minimal amount of DMF.
-
Activation: Add DIPEA (6 eq.) to the amino acid solution. Agitate for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, wash the resin with DMF and repeat steps 2-4 for a second coupling.
-
Washing: Once coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (2x), then dry under vacuum.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Washing: Wash the beads thoroughly with DMF and then with ethanol to remove residual reagents.
-
Reagent Addition: Place the washed beads in a small test tube. Add 2-3 drops of each of the following solutions:
-
Solution A: 5g ninhydrin in 100 mL ethanol.
-
Solution B: 80g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Blue/Purple beads: Positive result, indicating incomplete coupling.
-
Yellow/Colorless beads: Negative result, indicating complete coupling.
-
Visualizations
References
Techniques to prevent racemization of arginine residues during peptide synthesis
Welcome to the technical support center for minimizing arginine racemization during peptide synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to mitigate the formation of arginine-related diastereomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What is arginine racemization in the context of peptide synthesis?
A1: Racemization is the process where a chiral molecule converts into its mirror image (enantiomer).[1] During peptide synthesis, the intended L-arginine residue can be converted into D-arginine at its alpha-carbon. This results in a diastereomeric impurity in the final peptide product, which can be challenging to separate and may significantly alter the peptide's biological activity and therapeutic efficacy.[1]
Q2: What are the primary chemical mechanisms behind arginine racemization during synthesis?
A2: Racemization of an amino acid occurs during the activation of its carboxyl group for the coupling reaction. The two main mechanisms are:
-
Oxazolone Formation: The activated amino acid can cyclize to form a transient oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1]
-
Direct Enolization: A base can directly abstract the acidic alpha-proton from the activated amino acid, forming an achiral enolate intermediate. When this intermediate is reprotonated, it can occur from either side, resulting in a mixture of D and L forms.[1]
Q3: What factors are known to increase the risk of arginine racemization?
A3: Several factors can exacerbate racemization, including the choice of coupling reagents, the type and concentration of the base used, elevated reaction temperatures, and extended activation times.[1] Highly activating uronium/aminium reagents like HBTU and HATU, when paired with non-hindered bases, are often associated with higher racemization levels.
Q4: How does the choice of coupling reagent and additive influence racemization?
A4: The choice of coupling reagent is critical. While uronium/aminium salts (e.g., HBTU, HATU) are highly efficient, they can promote racemization. Carbodiimide-based methods, particularly when used with additives, are generally preferred for minimizing racemization. The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure or 1-hydroxybenzotriazole (HOBt) is highly recommended. Additives like OxymaPure form active esters that are reactive enough for efficient coupling but are less prone to racemization than the intermediates formed by some other activators.
Q5: What is the role of the base in this process, and are some bases better than others?
A5: Tertiary amine bases are used to maintain basic conditions for the coupling reaction, but their properties significantly impact racemization.
-
Less Hindered Bases: Bases like N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) can easily abstract the alpha-proton of the activated amino acid, leading to higher rates of racemization.
-
Sterically Hindered Bases: The bulkier nature of bases like 2,4,6-collidine makes it less likely to cause racemization. It is therefore a preferred choice when coupling amino acids prone to epimerization.
Q6: How does temperature affect arginine racemization?
A6: Generally, higher reaction temperatures accelerate the rate of racemization. While elevated temperatures can be used to drive difficult couplings, a balance must be struck to avoid excessive epimerization. For sensitive residues like arginine, performing the coupling at room temperature or 0°C is advisable. In microwave-assisted peptide synthesis, lowering the coupling temperature has been shown to limit the racemization of sensitive amino acids.
Troubleshooting Guide
This guide addresses the common issue of detecting D-arginine impurities after synthesis.
Problem: High levels of a D-arginine diastereomer are detected by HPLC analysis of my purified peptide.
| Potential Cause | Recommended Action & Rationale |
| Inappropriate Coupling Reagent | Action: Switch to a carbodiimide-based method with a suitable additive, such as DIC/OxymaPure. Rationale: Onium salt reagents like HBTU/HATU, while fast, can increase racemization. The active esters formed by DIC/Oxyma are less susceptible to racemization. |
| Use of a Non-Hindered Base | Action: Replace DIPEA or NMM with a sterically hindered base like 2,4,6-collidine. Rationale: The steric bulk of collidine reduces its ability to abstract the alpha-proton from the activated amino acid, which is the key step in racemization. |
| Prolonged Pre-activation Time | Action: Utilize an in-situ activation protocol where the coupling reagent (e.g., DIC) is added directly to the mixture of the amino acid, additive, and peptide-resin. Rationale: Allowing the amino acid to sit in an activated state for an extended period before coupling increases the opportunity for oxazolone formation and racemization. |
| Elevated Coupling Temperature | Action: Perform the coupling reaction at room temperature or consider lowering it to 0°C. For microwave-assisted synthesis, reduce the temperature from 80°C to 50°C. Rationale: Higher temperatures provide the energy needed to overcome the activation barrier for racemization, increasing its rate. |
| Arginine Side-Chain Issues | Action: Ensure the use of a suitable side-chain protecting group, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). During coupling, arginine can be susceptible to δ-lactam formation, an intramolecular side reaction that depletes the activated amino acid. Using sufficient equivalents of the arginine derivative can help suppress this. |
Quantitative Data: Coupling Reagents and Racemization
The choice of coupling additive has a significant impact on preserving stereochemical integrity. The data below shows the percentage of D-isomer formed during the synthesis of model peptides using various coupling strategies.
Table 1: Racemization in Solution-Phase Synthesis of Z-Phg-Pro-NH₂
| Coupling Reagent/Strategy | Yield (%) | D/L Isomer (%) |
|---|---|---|
| Oxyma/DIC | 89.9 | 1.0 |
| HOAt/DIC | 81.4 | 3.3 |
| HOBt/DIC | 81.9 | 9.3 |
Data adapted from "A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis".
Table 2: Racemization in Solid-Phase Synthesis of H-Gly-His-Phe-NH₂
| Coupling Reagent | D/L Isomer (%) |
|---|---|
| Oxyma-B/DIC * | 1.0 |
| HOAt/DIC | 1.9 |
| OxymaPure/DIC | 3.0 |
| HOBt/DIC | 5.1 |
*Oxyma-B is a derivative of OxymaPure.
These tables clearly demonstrate that Oxyma-based additives are superior in suppressing racemization compared to traditional HOBt-based methods.
Experimental Protocols
Low-Racemization Protocol for Fmoc-Arg(Pbf)-OH Coupling
This protocol outlines a recommended procedure for coupling Fmoc-Arg(Pbf)-OH to a resin-bound peptide using a DIC/OxymaPure combination designed to minimize racemization.
Materials:
-
Peptide-resin with free N-terminal amine
-
Fmoc-Arg(Pbf)-OH
-
OxymaPure
-
N,N'-Diisopropylcarbodiimide (DIC)
-
2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
Methodology:
-
Fmoc Deprotection:
-
Treat the N-terminal Fmoc-protected peptide-resin with 20% piperidine in DMF for the required duration to expose the free amine.
-
Drain the deprotection solution.
-
-
Washing:
-
Thoroughly wash the resin with DMF (5-7 times) to remove all residual piperidine. An incomplete wash can lead to side reactions.
-
-
Coupling Mixture Preparation (In-situ Activation):
-
In a separate reaction vessel, dissolve Fmoc-Arg(Pbf)-OH (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.
-
Add 2,4,6-collidine (3-5 equivalents) to this solution and mix gently.
-
-
Coupling Reaction:
-
Add the amino acid/Oxyma/collidine solution from step 3 to the washed and deprotected peptide-resin.
-
Immediately add DIC (3-5 equivalents) to the reaction vessel.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.
-
-
Monitoring the Coupling:
-
Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for the presence of free primary amines.
-
If the test is positive, indicating an incomplete reaction, allow the coupling to continue for another 1-2 hours or consider a second coupling (double coupling).
-
-
Final Wash:
-
Once the coupling is complete (negative Kaiser test), drain the reaction mixture and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products before proceeding to the next synthesis cycle.
-
Visual Guides
Diagram 1: Troubleshooting Workflow for Arginine Racemization
References
Ensuring complete removal of Boc protecting groups from the arginine side chain
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the complete and efficient removal of tert-butyloxycarbonyl (Boc) protecting groups from arginine side chains during peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the final cleavage and deprotection of arginine-containing peptides synthesized using Boc chemistry.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Mass spectrometry analysis shows a +100 Da adduct, indicating a remaining Boc group. | 1. Insufficient deprotection time. 2. Suboptimal cleavage cocktail composition or concentration. 3. Steric hindrance due to peptide sequence or folding. 4. Use of a highly stable arginine protecting group (e.g., Mtr).[1] | 1. Extend the cleavage reaction time to 4-6 hours, and in some cases, up to 12 hours may be necessary.[1] 2. Monitor the reaction progress by taking small aliquots for HPLC analysis to determine the optimal cleavage time.[1] 3. For peptides with multiple arginine residues, consider a second cleavage treatment with a fresh cocktail after precipitation and washing of the peptide.[1] 4. For challenging sequences, utilize a more robust cleavage cocktail like "Reagent K".[1] |
| Presence of an impurity with a mass difference of -43 Da in the final peptide. | Formation of ornithine from arginine during final cleavage, particularly when using Arg(NO2). | 1. Optimize cleavage conditions; harsh acidic conditions can lead to the partial removal of the guanidinium group. 2. For peptides with Arg(NO2), consider an alternative on-resin deprotection using SnCl₂ prior to the final cleavage to avoid harsh acid conditions. 3. Employ a "low-high" HF cleavage procedure to minimize side reactions. |
| Low yield of the target peptide and presence of truncated sequences. | δ-Lactam formation, an intramolecular cyclization reaction, during the coupling of the Boc-Arg-OH residue. | 1. Reduce the pre-activation time of Boc-Arg-OH. 2. Utilize coupling reagents known for lower rates of side reactions, such as HBTU in the presence of HOBt. 3. The choice of protecting group can influence this side reaction; for instance, the NO₂ group has been shown to reduce the rate of δ-lactam formation. |
| Unexpected modifications on tryptophan, tyrosine, or methionine residues. | Alkylation by highly reactive tert-butyl cations generated during Boc deprotection. | 1. Ensure the cleavage cocktail contains appropriate scavengers to trap these reactive cations. 2. Common and effective scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT). 3. For peptides containing tryptophan, the addition of EDT to the cocktail is recommended to protect the indole side chain from modification. |
| Incomplete deprotection of multiple Arg residues in the peptide sequence. | Peptides with multiple arginine residues often require more stringent deprotection conditions. | 1. Increase the reaction time significantly, potentially up to 8 hours or more. 2. Use a stronger cleavage cocktail, such as "Reagent K". 3. Monitor the deprotection progress closely using HPLC to ensure all Boc groups are removed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection from the arginine side chain?
Incomplete deprotection of the Boc group from arginine is often due to insufficient reaction time, a cleavage cocktail that is not optimized for the specific peptide, or steric hindrance, particularly in sequences containing multiple arginine residues. The type of protecting group used on the arginine side chain (e.g., Pbf, Pmc, Mtr) also influences the required deprotection conditions, as some are more acid-labile than others.
Q2: What is the role of scavengers in the cleavage cocktail, and which ones are best for arginine-containing peptides?
During Boc deprotection, reactive tert-butyl cations are formed, which can lead to unwanted side reactions like the alkylation of nucleophilic residues such as tryptophan, tyrosine, and methionine. Scavengers are added to the cleavage cocktail to "trap" these cations. For peptides containing arginine, a common and effective scavenger cocktail is a mixture of water and triisopropylsilane (TIS).
Q3: My peptide contains multiple Arg(Boc) residues, and deprotection is incomplete. What should I do?
Peptides with multiple arginine residues often necessitate extended deprotection times, sometimes requiring over 4 hours and up to 12 hours for complete removal. It is also beneficial to monitor the deprotection progress via HPLC to determine the optimal cleavage duration for your specific peptide. If extending the time is not sufficient, you can precipitate, wash the peptide, and then subject it to a second cleavage treatment with a fresh cocktail.
Q4: Are there alternative deprotection methods if standard TFA cocktails are not effective?
For particularly challenging sequences where standard TFA-based methods fail, stronger acid systems can be utilized. For instance, trimethylsilyl bromide (TMSBr) in TFA has been demonstrated to deprotect even multiple Arg(Mtr) residues cleanly and rapidly. Another approach involves the use of stannous chloride (SnCl₂) under mild acidic conditions to remove the NO₂ protecting group from arginine, which can be an alternative strategy in certain synthetic schemes.
Q5: How can I confirm that the Boc group has been completely removed?
The most reliable methods for confirming complete Boc deprotection are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC analysis of the crude peptide will show a single, sharp peak for the fully deprotected product, while incomplete deprotection will result in additional peaks with different retention times. Mass spectrometry will confirm the molecular weight of the final peptide; a mass difference of +100 Da indicates a remaining Boc group.
Experimental Protocols
Standard Boc Deprotection and Cleavage Protocol
This protocol is suitable for most routine peptides containing one or a few arginine residues protected with Pbf.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least one hour.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A common and effective mixture is TFA/Water/TIS (95:2.5:2.5 v/v/v). For a 0.1 mmol scale synthesis, prepare 2-3 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel, ensuring the resin is fully submerged. Allow the reaction to proceed for 2-4 hours at room temperature with occasional gentle agitation.
-
Peptide Precipitation: Filter the cleavage mixture away from the resin into a cold tube of diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet two more times with cold ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.
Protocol for Challenging Sequences (e.g., Multiple Arg residues)
This protocol utilizes a stronger cleavage cocktail and an extended reaction time.
-
Resin Preparation: Follow Step 1 from the standard protocol.
-
Prepare "Reagent K" Cleavage Cocktail: In a fume hood, carefully prepare "Reagent K". The composition is TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v). Caution: This mixture contains toxic and malodorous reagents.
-
Incubation: Add Reagent K to the peptide-resin and stopper the vessel. Stir the mixture at room temperature. For multiple Arg(Pmc) or Arg(Mtr) residues, the reaction may require 4 to 8 hours. It is highly recommended to perform a time-course study by taking small aliquots to monitor deprotection completion by HPLC.
-
Work-up: Follow steps 4-7 from the standard protocol for peptide precipitation, isolation, washing, and drying.
Data Presentation
Comparison of Common Cleavage Cocktails for Arg(Boc) Deprotection
| Cleavage Cocktail | Composition (v/v/w) | Typical Reaction Time | Recommended For | Notes |
| Standard TFA/TIS/Water | TFA/TIS/H₂O (95:2.5:2.5) | 2-4 hours | Peptides with single or few Arg(Pbf) residues. | Good general-purpose cocktail with non-malodorous scavengers. |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | 4-8 hours | Peptides with multiple Arg(Pmc/Mtr) residues or other sensitive amino acids like Trp, Met, Cys. | A more robust and universal cleavage mixture, but contains toxic and odorous components. |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | 2+ hours | Peptides containing Arg residues protected with sulfonyl groups. | May require longer deprotection times for multiple Arg residues. |
| TMSBr in TFA | TMSBr/EDT/m-cresol/Thioanisole in TFA | 15 minutes | Rapid deprotection of even multiple Arg(Mtr) residues. | Suppresses sulfonation by-products. |
Visualizations
References
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to peptide aggregation, a common challenge when working with sequences containing multiple arginine residues.
Frequently Asked Questions (FAQs)
Q1: What causes peptides with multiple arginine residues to aggregate?
A1: The aggregation of arginine-rich peptides is a multifactorial issue primarily driven by the unique physicochemical properties of the arginine side chain. The primary causes include:
-
Interchain Hydrogen Bonding: The guanidinium group of arginine is an excellent hydrogen bond donor, leading to the formation of extensive intermolecular hydrogen bond networks. These networks can stabilize β-sheet-like structures, which are prone to aggregation.
-
Electrostatic Interactions: While the positively charged guanidinium groups can lead to electrostatic repulsion, they can also form stable "like-charge pairing" interactions, contributing to self-association.[1][2] These interactions, along with salt-bridge formation with negatively charged counter-ions or amino acid side chains, can mediate aggregation.[3]
-
Hydrophobic Effects: The aliphatic portion of the arginine side chain can participate in hydrophobic interactions, further promoting aggregation, especially in aqueous solutions.[4][5]
-
On-Resin Aggregation during Synthesis: During solid-phase peptide synthesis (SPPS), the growing peptide chains are in close proximity on the solid support, which can facilitate intermolecular interactions and lead to on-resin aggregation. This can result in incomplete coupling and deprotection steps, leading to low yields and difficult purification.
Q2: How can I detect and characterize aggregation in my arginine-rich peptide sample?
A2: Several analytical techniques can be employed to detect and characterize peptide aggregation:
-
Visual Inspection: The simplest method is to visually inspect the sample for turbidity, precipitation, or gel formation.
-
UV-Visible Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates due to light scattering.
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of many peptide aggregates. This assay is a sensitive method for detecting fibrillar aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The appearance of peaks eluting earlier than the monomeric peptide is a clear indication of aggregation.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of oligomers and larger aggregates.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of peptide aggregates, allowing for the differentiation between amorphous and fibrillar structures.
Q3: What are the primary strategies to prevent or reduce aggregation during solid-phase peptide synthesis (SPPS)?
A3: Several strategies can be implemented during SPPS to mitigate the aggregation of arginine-rich peptides:
-
Incorporate "Structure-Breaking" Residues: The introduction of pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids can disrupt the formation of secondary structures that lead to aggregation. Pseudoproline dipeptides introduce a "kink" in the peptide backbone, disrupting interchain hydrogen bonding. The insertion of a single pseudoproline has been shown to increase product yield significantly in highly aggregated sequences.
-
Optimize Synthesis Conditions:
-
Elevated Temperature/Microwave Synthesis: Performing coupling reactions at higher temperatures (e.g., 60-90°C) or using a microwave peptide synthesizer can provide the energy needed to overcome aggregation-related kinetic barriers and improve reaction efficiency.
-
Chaotropic Agents: The addition of chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (KSCN), to the coupling or washing solutions can disrupt hydrogen bonding networks and reduce aggregation.
-
-
Choose an Appropriate Resin: Using resins with good swelling properties, such as those with a polyethylene glycol (PEG) core (e.g., NovaPEG, TentaGel), can improve the solvation of the peptide chain and reduce intermolecular interactions. Employing a resin with a lower substitution level can also be beneficial for long or difficult sequences.
Q4: How can I prevent aggregation of a purified arginine-rich peptide in solution?
A4: To maintain the stability of a purified arginine-rich peptide in solution, consider the following formulation strategies:
-
pH Optimization: The net charge of the peptide is pH-dependent. Adjusting the pH away from the isoelectric point (pI) of the peptide can increase electrostatic repulsion between molecules and reduce aggregation.
-
Use of Excipients:
-
Arginine as an Excipient: The addition of free arginine to the formulation can act as a "chemical chaperone" to suppress aggregation by interfering with intermolecular interactions.
-
Sugars and Polyols: Excipients like sucrose, trehalose, and mannitol can stabilize peptides by promoting a hydration layer around the molecule.
-
Surfactants: Non-ionic surfactants such as polysorbate 20 and 80 can prevent aggregation at interfaces (e.g., air-water) and reduce hydrophobic interactions.
-
Salts: The type and concentration of salt can influence peptide stability through effects on electrostatic screening and the hydrophobic effect.
-
-
Control of Peptide Concentration: Lowering the concentration of the peptide can reduce the likelihood of intermolecular collisions and subsequent aggregation.
Data Presentation
Table 1: Impact of "Structure-Breaking" Dipeptides on Arginine-Rich Peptide Synthesis
| Synthesis Strategy | Crude Purity (%) | Purified Yield (%) | Reference(s) |
| Standard Fmoc-SPPS | ~30-50 | <10 | Illustrative data based on |
| With Pseudoproline Dipeptide | ~70-85 | ~30-50 | Illustrative data based on |
| With Dmb-Glycine Dipeptide | ~65-80 | ~25-45 | Illustrative data based on |
Table 2: Effect of Arginine as an Excipient on Protein Aggregation
| Protein/Peptide System | Arginine Concentration | Observation | Reference(s) |
| Bovine Insulin | 10-500 mM | Increased lag time for aggregation by up to 8-fold and slowed the growth rate by up to 20-fold. | |
| Monoclonal Antibody (mAb1) | up to 200 mM | Increased the onset temperature of aggregation (Tagg) by up to 9°C. | |
| Monoclonal Antibody (mAb3) | up to 200 mM | Suppressed aggregation to a greater extent than Arginine HCl. | |
| Lysozyme | 0.05 - 0.4 M | Concentration-dependent suppression of aggregation. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Detecting Peptide Aggregation
Principle: Thioflavin T (ThT) is a fluorescent dye that undergoes a characteristic spectral shift and enhanced fluorescence upon binding to the cross-β-sheet structures found in amyloid-like fibrils.
Materials:
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solution
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm
Procedure:
-
Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of ThT in water. Filter the solution through a 0.22 µm syringe filter to remove any aggregates. Store the stock solution protected from light at 4°C.
-
Preparation of Working Solution: On the day of the experiment, dilute the ThT stock solution in PBS to a final concentration of 25 µM.
-
Sample Preparation: a. In a 96-well plate, add your peptide sample to the desired final concentration in PBS. b. Add the 25 µM ThT working solution to each well containing the peptide sample. c. Include a control well with only the ThT working solution in PBS (no peptide) to measure the background fluorescence.
-
Incubation: Incubate the plate at 37°C. You can take readings at various time points to monitor the kinetics of aggregation. Gentle shaking may be required to promote aggregation for some peptides.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation set to approximately 440 nm and emission set to approximately 485 nm.
-
Data Analysis: Subtract the background fluorescence of the ThT-only control from the fluorescence readings of your peptide samples. An increase in fluorescence intensity over time is indicative of peptide aggregation and fibril formation.
Protocol 2: High-Temperature Solid-Phase Peptide Synthesis (SPPS)
Principle: Performing coupling reactions at elevated temperatures provides the necessary energy to disrupt on-resin aggregation and overcome the steric hindrance associated with bulky amino acids like arginine, leading to more efficient coupling.
Materials:
-
Fmoc-protected amino acids
-
Peptide synthesis resin (e.g., Rink Amide)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
-
20% Piperidine in DMF
-
Heated peptide synthesis vessel or microwave peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes at room temperature.
-
First Amino Acid Coupling: Couple the first Fmoc-amino acid to the resin using your standard protocol at room temperature.
-
Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 3 minutes at room temperature. b. Drain the solution. c. Treat the resin again with 20% piperidine in DMF for 10 minutes at room temperature. d. Wash the resin thoroughly with DMF.
-
High-Temperature Coupling: a. In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF. b. Add the activated amino acid solution to the resin. c. Heat the reaction vessel to 60-90°C for 5-15 minutes. For microwave synthesis, follow the instrument's recommended protocol for high-temperature coupling. d. After the coupling time, allow the vessel to cool to room temperature. e. Wash the resin thoroughly with DMF.
-
Monitoring Coupling Efficiency: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), repeat the high-temperature coupling step.
-
Repeat Cycles: Repeat the deprotection (step 3) and high-temperature coupling (step 4) cycles for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection steps, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
Mandatory Visualization
Caption: A simplified pathway of peptide aggregation from monomers to mature fibrils.
Caption: A troubleshooting workflow for addressing aggregation in arginine-rich peptide synthesis.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surfactant effects on amyloid aggregation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Validation & Comparative
A Head-to-Head Comparison: Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids like arginine is a critical decision that significantly influences the efficiency of synthesis, the purity of the final peptide, and the overall yield. This guide provides an objective, data-driven comparison of two commonly employed protected arginine derivatives: Boc-Arg(Boc)2-OH, utilized in Boc-chemistry SPPS, and Fmoc-Arg(Pbf)-OH, a cornerstone of the more contemporary Fmoc-chemistry SPPS.
The guanidinium group of arginine is strongly basic and necessitates robust protection to prevent undesirable side reactions during peptide assembly. The Boc (tert-butoxycarbonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups represent two distinct chemical strategies for shielding this reactive moiety. This analysis will delve into the performance of each, supported by experimental considerations, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Core Chemical Strategies: Boc vs. Fmoc
The fundamental difference between this compound and Fmoc-Arg(Pbf)-OH lies in their orthogonal protection schemes.[1][] Boc-SPPS employs an acid-labile Boc group for the temporary protection of the α-amino group, which is removed in each cycle by a moderate acid like trifluoroacetic acid (TFA).[1][3] The side-chain protecting groups in Boc chemistry are typically more robust and require a strong acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage from the resin.[1]
In contrast, Fmoc-SPPS utilizes a base-labile Fmoc group for Nα-protection, which is cleaved by a mild base, commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The side-chain protecting groups, such as Pbf, are designed to be acid-labile and are removed concurrently with the peptide's cleavage from the solid support using a TFA-based cocktail.
Comparative Analysis of Performance
The choice between these two arginine derivatives has significant ramifications for the entire peptide synthesis workflow, from coupling efficiency and the propensity for side reactions to the final deprotection and purification steps.
Coupling Efficiency and Steric Hindrance: Both derivatives generally exhibit good coupling efficiency. However, the bulky Pbf group on Fmoc-Arg(Pbf)-OH can sometimes lead to steric hindrance, particularly in sterically demanding sequences or when coupling to a hindered N-terminus. Microwave-assisted SPPS has been shown to enhance the incorporation of Fmoc-Arg(Pbf)-OH, leading to reduced reaction times and improved yields, especially in arginine-rich peptides.
Side Reactions: δ-Lactam Formation: A significant side reaction associated with the activation of arginine derivatives is the intramolecular cyclization to form an inactive δ-lactam, which can terminate the peptide chain and reduce the overall yield. Studies have indicated that Fmoc-Arg(Boc)2-OH has a higher propensity for δ-lactam formation compared to Fmoc-Arg(Pbf)-OH.
Deprotection Conditions and Compatibility: The deprotection conditions for the side-chain protecting groups represent a major point of differentiation. The Boc groups on the side chain of this compound are removed under strong acidic conditions, typically with HF. This harsh treatment can be detrimental to sensitive peptides and may require specialized, hazardous equipment.
Conversely, the Pbf group of Fmoc-Arg(Pbf)-OH is cleaved under moderately acidic conditions with TFA, which is generally compatible with a wider range of peptide sequences and functionalities. However, the cleaved Pbf group can potentially lead to the alkylation of sensitive residues like tryptophan, although it is considered less prone to this than other sulfonyl-based protecting groups like Pmc.
Stability: Both Fmoc-Arg(Pbf)-OH and the NO2-protected arginine analogue are reported to be completely stable in solution (DMF and NBP) over time, whereas the bis-Boc derivative shows some degradation.
Quantitative Data Summary
| Parameter | This compound | Fmoc-Arg(Pbf)-OH |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Side-Chain Protecting Group | Two Boc groups | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Nα-Deprotection Condition | Moderate acid (e.g., TFA) | Mild base (e.g., 20% piperidine in DMF) |
| Side-Chain Deprotection | Strong acid (e.g., HF) | Moderate acid (e.g., TFA) |
| Propensity for δ-lactam formation | Higher | Lower, but can be susceptible during prolonged activation |
| Coupling Efficiency | Generally high | Generally high, but can be sequence-dependent due to steric hindrance |
| Compatibility with Sensitive Peptides | Less compatible due to harsh final cleavage | More compatible due to milder final cleavage |
| Common Side Reactions during Cleavage | Potential for side reactions with sensitive residues due to HF | Potential for tryptophan alkylation by cleaved Pbf group (less than Pmc) |
Experimental Protocols
Protocol for a Single Coupling Cycle using this compound in Boc-SPPS
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.
-
Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF to neutralize the trifluoroacetate salt.
-
Wash the resin with DMF.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the amino acid solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol for a Single Coupling Cycle using Fmoc-Arg(Pbf)-OH in Fmoc-SPPS
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF.
-
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 equivalents), and a coupling additive like OxymaPure® (4 equivalents) in DMF.
-
Add a carbodiimide coupling agent such as DIC (4 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating an incomplete reaction), continue coupling for another hour.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Mandatory Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
References
Advantages of using Boc-arg(boc)2-OH over other arginine derivatives like Boc-Arg(Tos)-OH
For researchers, scientists, and drug development professionals, the choice of protected amino acids is a critical decision that profoundly impacts the efficiency and success of solid-phase peptide synthesis (SPPS). When incorporating arginine, a key amino acid in many biologically active peptides, the selection of the side-chain protecting group is paramount. This guide provides an objective, data-driven comparison of two commonly used arginine derivatives in Boc-based SPPS: Boc-Arg(Boc)2-OH and Boc-Arg(Tos)-OH.
The guanidinium group of arginine is strongly basic and highly nucleophilic, necessitating robust protection during peptide synthesis to prevent unwanted side reactions. The choice between the di-Boc and tosyl protecting groups involves a trade-off between the ease of deprotection and the propensity for side reactions during coupling.
Key Performance Indicators: A Comparative Overview
The performance of these two arginine derivatives can be evaluated based on several critical parameters, including coupling efficiency, the prevalence of side reactions, and the conditions required for deprotection.
| Parameter | This compound | Boc-Arg(Tos)-OH |
| Side-Chain Protection | Two tert-butoxycarbonyl (Boc) groups | One tosyl (Tos) group |
| Primary Side Reaction | High propensity for δ-lactam formation | Modification of sensitive residues (e.g., Tryptophan) by the cleaved tosyl group |
| Coupling Efficiency | Can be significantly lower due to δ-lactam formation[1] | Generally high[2] |
| Deprotection Conditions | Mild acidolysis (e.g., TFA), simultaneous with Nα-Boc removal | Harsh acidolysis (e.g., anhydrous HF)[3] |
| Handling Safety | Standard laboratory procedures | Requires specialized equipment and stringent safety protocols for handling HF[3] |
Delving into the Chemistry: The Critical Side Reaction of δ-Lactam Formation
A significant challenge in the incorporation of arginine into a peptide sequence is the intramolecular cyclization of the activated carboxyl group with the δ-nitrogen of the guanidinium side chain, leading to the formation of a stable δ-lactam. This side reaction effectively terminates the peptide chain, resulting in truncated sequences and reduced overall yield.
Experimental evidence strongly indicates that the di-Boc protection of the guanidinium group in this compound makes it particularly susceptible to this side reaction. One study focusing on the analogous Fmoc-Arg(Boc)2-OH derivative demonstrated that it exhibited the fastest kinetics of δ-lactam formation, with up to 60% of the activated amino acid being converted to the lactam, resulting in a low coupling efficiency of only 28%[1]. This highlights a major drawback of using the di-Boc protecting group strategy for arginine.
In contrast, while Boc-Arg(Tos)-OH is not entirely immune to side reactions, the primary concern arises during the final cleavage step. The harsh acidic conditions required to remove the tosyl group can lead to the modification of sensitive amino acid residues within the peptide sequence. For instance, the released tosyl group can alkylate the indole ring of tryptophan residues.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for the incorporation of these arginine derivatives in a model peptide synthesis are provided below.
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual workflow for Boc-SPPS.
1. Resin Swelling and Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin thoroughly with DCM.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Repeat the TFA treatment for 20-30 minutes.
-
Wash the resin with DCM, followed by a neutralization step with 10% diisopropylethylamine (DIEA) in DCM.
-
Wash the resin again with DCM to remove excess base.
3. Amino Acid Coupling:
-
For this compound or Boc-Arg(Tos)-OH:
-
In a separate vessel, dissolve the Boc-protected arginine derivative (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.
-
4. Washing:
-
Wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
For peptides synthesized with this compound:
-
Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
-
For peptides synthesized with Boc-Arg(Tos)-OH:
-
This requires anhydrous hydrogen fluoride (HF). The peptide-resin is treated with HF in the presence of a scavenger like anisole at 0°C for 1 hour. (Note: This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus).
-
7. Peptide Precipitation and Purification:
-
Following cleavage, precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Process: Workflows and Pathways
To further clarify the concepts discussed, the following diagrams illustrate a typical Boc-SPPS workflow and a relevant biological signaling pathway involving an arginine-rich peptide.
Conclusion and Recommendations
The choice between this compound and Boc-Arg(Tos)-OH is dictated by the specific requirements of the peptide being synthesized and the capabilities of the laboratory.
This compound may seem advantageous due to the mild deprotection conditions that are compatible with the removal of the Nα-Boc group. However, its high propensity for δ-lactam formation presents a significant risk of failed synthesis, especially for longer or more complex peptides. This can lead to low yields and difficult purification.
Boc-Arg(Tos)-OH is a more robust and widely used reagent in Boc-SPPS. While the requirement for harsh HF cleavage is a considerable drawback in terms of safety and potential side reactions with sensitive residues, its higher coupling efficiency and lower risk of chain termination during synthesis make it a more reliable choice for many applications.
Recommendation: For most standard applications, Boc-Arg(Tos)-OH is the preferred reagent, provided the laboratory is equipped to handle HF and the target peptide does not contain highly acid-sensitive residues like tryptophan. If tryptophan is present, careful selection of scavengers during HF cleavage is crucial. The use of this compound should be approached with caution and may require significant optimization of coupling conditions to minimize δ-lactam formation. For complex syntheses where side reactions are a major concern, exploring alternative arginine derivatives or switching to an Fmoc-based strategy may be warranted.
References
A Comparative Guide to HPLC and Mass Spectrometry Methods for Purity Assessment of Boc-Arg(Boc)2-OH
For researchers, scientists, and drug development professionals, ensuring the purity of protected amino acids like Nα,Nω,Nω'-tris(tert-butoxycarbonyl)-L-arginine (Boc-Arg(Boc)2-OH) is a critical step in peptide synthesis and subsequent pharmaceutical development. The presence of impurities can significantly impact the yield, purity, and biological activity of the final peptide product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for the comprehensive purity assessment of this compound, complete with experimental protocols and supporting data.
Introduction to Analytical Challenges
This compound presents unique analytical challenges due to the labile nature of the tert-butoxycarbonyl (Boc) protecting groups and the polar guanidinium side chain of arginine. An effective analytical strategy must be capable of separating the target compound from closely related impurities, such as species with incomplete protection (mono- and di-Boc-arginine), enantiomeric impurities (D-isomer), and byproducts of synthesis, like δ-lactam formation.
High-Performance Liquid Chromatography (HPLC) Methods
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity of this compound. It separates compounds based on their hydrophobicity. Additionally, chiral HPLC is essential for determining the enantiomeric purity, a critical quality attribute.
Comparative Performance of HPLC Methods
The choice of HPLC column and mobile phase significantly impacts the resolution and sensitivity of the analysis. Below is a comparison of typical conditions.
| Parameter | Method 1: RP-HPLC (Purity) | Method 2: Chiral HPLC (Enantiomeric Purity) |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Chiral Stationary Phase (CSP), e.g., polysaccharide-based |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Heptane/Ethanol/Methanol mixtures |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Isopropanol |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 210-220 nm | UV at 210-220 nm |
| Key Advantage | High resolution for process-related impurities | Direct separation of enantiomers |
| Limitation | Does not separate enantiomers | May not resolve all process-related impurities |
Experimental Protocol: RP-HPLC for Chemical Purity
Objective: To determine the chemical purity of this compound and quantify process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve this compound in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV at 214 nm.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a good starting point and can be optimized.
-
-
Data Analysis: The purity is calculated by dividing the peak area of this compound by the total area of all detected peaks.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric purity of Boc-L-Arg(Boc)2-OH.
-
Instrumentation: HPLC system with a UV detector.
-
Materials:
-
Column: Chiral stationary phase column (e.g., Daicel Chiralpak series).
-
Mobile Phase: A mixture of heptane, isopropanol, and ethanol. The exact ratio needs to be optimized for the specific column.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL. A racemic standard (D/L mixture) is required for peak identification.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Controlled, as temperature can affect chiral separations.
-
Detection: UV at 220 nm.
-
Elution Mode: Isocratic elution is often preferred for optimal chiral separation.
-
-
Data Analysis: The enantiomeric purity is calculated from the peak areas of the L- and D-isomers.
Mass Spectrometry (MS) Methods
Mass spectrometry is a powerful tool for confirming the identity of this compound and for identifying impurities. When coupled with HPLC (LC-MS), it provides a comprehensive analytical solution.
Challenges and Method Comparison
The primary challenge in the MS analysis of this compound is the lability of the Boc groups, which can lead to in-source fragmentation.[1]
| Parameter | Method 1: Electrospray Ionization (ESI) | Method 2: Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ionization from a fine spray in an electric field | Ionization from a solid matrix using a laser |
| Compatibility | Easily coupled with HPLC (LC-MS) | Typically used for offline analysis |
| Fragmentation | Prone to in-source fragmentation of Boc groups | "Softer" ionization, less fragmentation of labile groups |
| Key Advantage | High throughput and direct coupling with liquid chromatography | Ideal for analyzing thermally labile compounds with minimal fragmentation |
| Optimization | Lower source temperature and fragmentor voltage. Use of formic acid instead of TFA in the mobile phase.[1] | Choice of matrix is critical for optimal ionization. |
Common Mass Transitions for this compound:
-
Expected Mass: [M+H]⁺ = 475.28
-
Common Fragments:
-
Loss of one Boc group: [M+H-100]⁺ = 375.23
-
Loss of isobutylene from a Boc group: [M+H-56]⁺ = 419.26
-
Experimental Protocol: LC-MS for Identity and Impurity Profiling
Objective: To confirm the molecular weight of this compound and to identify potential impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient suitable for separating the main peak from impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.0-4.0 kV.
-
Drying Gas Temperature: 250-300 °C.
-
Fragmentor Voltage: Optimized to minimize in-source fragmentation (e.g., start at a low voltage and gradually increase).
-
Mass Range: m/z 100-1000.
-
-
Data Analysis: The mass spectrum of the main peak should correspond to the expected molecular weight of this compound. The masses of minor peaks can be used to identify potential impurities.
Workflow Visualizations
References
Characterization of Boc-Arg(Boc)2-OH: A Comprehensive Guide to 1H and 13C NMR Spectral Interpretation
For researchers, scientists, and professionals in drug development, the unambiguous characterization of protected amino acids is a critical step in peptide synthesis and drug discovery. This guide provides a detailed comparison of the analytical data obtained from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Nα,NG,NG-tris(tert-butyloxycarbonyl)arginine (Boc-Arg(Boc)₂-OH). Experimental data from closely related structures and established chemical shift ranges are utilized to present an expected spectral interpretation.
Comparative Analysis of Analytical Techniques
While other analytical techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR) provide valuable information regarding the molecular weight and functional groups present in Boc-Arg(Boc)₂-OH, NMR spectroscopy offers an unparalleled level of structural detail. MS can confirm the molecular mass, but it does not provide information about the specific arrangement of atoms. FTIR can identify the presence of carbonyls, N-H, and C-H bonds, but it cannot resolve the signals from the three distinct Boc groups or the specific protons and carbons of the arginine backbone and side chain. In contrast, ¹H and ¹³C NMR provide precise information about the chemical environment of each proton and carbon atom, allowing for a complete and unambiguous structural elucidation.
Predicted ¹H and ¹³C NMR Spectral Data for Boc-Arg(Boc)₂-OH
The following tables summarize the expected chemical shifts, multiplicities, and assignments for the ¹H and ¹³C NMR spectra of Boc-Arg(Boc)₂-OH. These predictions are based on the analysis of published data for structurally similar compounds, including selectively labeled N,N,N‐tris(tert‐butoxycarbonyl)‐l‐arginine.[1]
Table 1: Predicted ¹H NMR Data for Boc-Arg(Boc)₂-OH (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 11.0 | broad singlet | 1H | COOH |
| ~8.3 - 8.5 | singlet | 1H | Nε-H |
| ~5.3 - 5.5 | doublet | 1H | Nα-H |
| ~4.2 - 4.4 | multiplet | 1H | Cα-H |
| ~3.2 - 3.4 | multiplet | 2H | Cδ-H₂ |
| ~1.6 - 1.9 | multiplet | 4H | Cβ-H₂, Cγ-H₂ |
| 1.48 | singlet | 9H | Nα-Boc (3 x CH₃) |
| 1.47 | singlet | 9H | Nω-Boc (3 x CH₃) |
| 1.43 | singlet | 9H | Nω'-Boc (3 x CH₃) |
Table 2: Predicted ¹³C NMR Data for Boc-Arg(Boc)₂-OH (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~174 - 176 | COOH |
| ~163 | Cζ (Guanidinyl C) |
| ~156 | Nα-Boc (C=O) |
| ~155 | Nω-Boc (C=O) |
| ~153 | Nω'-Boc (C=O) |
| ~83 | Nω-Boc (C(CH₃)₃) |
| ~80 | Nα-Boc (C(CH₃)₃) |
| ~79 | Nω'-Boc (C(CH₃)₃) |
| ~53 | Cα |
| ~40 | Cδ |
| ~29 | Cβ |
| ~28.4 | Nα-Boc (CH₃) |
| ~28.3 | Nω-Boc (CH₃) |
| ~28.1 | Nω'-Boc (CH₃) |
| ~25 | Cγ |
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of Boc-Arg(Boc)₂-OH for structural verification.
Materials and Methods:
-
Sample Preparation: Dissolve 10-20 mg of Boc-Arg(Boc)₂-OH in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
NMR Instrument: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR processing software. Chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Workflow for NMR-based Characterization
The following diagram illustrates the logical workflow for the characterization of Boc-Arg(Boc)₂-OH using NMR spectroscopy.
Caption: Workflow for the characterization of this compound by NMR spectroscopy.
References
Navigating the Final Cleavage: A Side-by-Side Comparison of Cocktails for Peptides Containing Boc-Protected Arginine
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) using Boc chemistry, the final cleavage of peptides containing arginine presents a critical and often challenging step. The selection of the appropriate cleavage cocktail is paramount to achieving high yield and purity of the target peptide. This guide provides an objective comparison of various cleavage cocktails for peptides containing arginine protected with different Boc-compatible groups, supported by a summary of their performance and detailed experimental protocols.
The guanidinium side chain of arginine is strongly basic and requires robust protection throughout Boc-SPPS. Common protecting groups include Tosyl (Tos), Nitro (NO2), Mesitylenesulfonyl (Mts), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). The removal of these groups necessitates strong acidic conditions, typically employing hazardous reagents like hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf). The choice of cleavage cocktail, a mixture of a strong acid and scavengers, is crucial to efficiently remove these protecting groups while minimizing side reactions.
Comparative Performance of Cleavage Cocktails
While direct quantitative head-to-head studies are limited in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from various sources. The following table summarizes the performance of different cleavage strategies based on the arginine protecting group.
| Arginine Protecting Group | Cleavage Reagent | Typical Cocktail Composition | Relative Cleavage Efficiency | Common Side Products & Remarks |
| Boc-Arg(Tos)-OH | High HF | HF/p-cresol/p-thiocresol (90:5:5) | Good | Ornithine formation: Potential for partial cleavage of the guanidinium group.[1] Tryptophan modification: The cleaved tosyl group can alkylate tryptophan residues.[2] Requires specialized HF apparatus. |
| Low-High HF | Step 1 (Low): HF/DMS (1:3) with scavengers. Step 2 (High): 100% HF with scavengers. | Very Good | Minimizes side reactions by using a milder initial deprotection step.[2] Recommended for complex peptides. | |
| TFMSA | TFMSA/TFA/thioanisole/m-cresol | Moderate to Good | Efficacy can be sequence-dependent.[3] May lead to sulfonation of sensitive residues. Does not require specialized HF apparatus. | |
| Boc-Arg(NO2)-OH | High HF | HF/anisole | Good | Ornithine formation: Can occur, though generally less than with Tos. Not cleaved by TFMSA or TMSOTf.[4] The nitro group can be reduced on-resin prior to cleavage. |
| Low-High HF | Step 1 (Low): HF/DMS with scavengers. Step 2 (High): 100% HF with scavengers. | Very Good | Effective for complete deprotection with reduced side reactions. | |
| Boc-Arg(Mts)-OH | High HF | HF/p-cresol/p-thiocresol (90:5:5) | High | Mts is more acid-labile than Tos, allowing for shorter cleavage times or milder conditions. Similar potential for tryptophan modification as Tos. |
| TMSOTf | TMSOTf/TFA/m-cresol | Good | A less hazardous alternative to HF. Cleavage efficiency can be sequence-dependent. | |
| Boc-Arg(Pbf)-OH | TFA | TFA/TIS/H2O (95:2.5:2.5) | High | Pbf is highly acid-labile and can often be cleaved with TFA-based cocktails. Ornithine formation: More prone to this side reaction compared to Tos due to higher acid lability. |
Experimental Workflow
The general workflow for the cleavage of a peptide containing Boc-protected arginine from the solid support, followed by analysis, is a multi-step process requiring careful execution. The following diagram illustrates the key stages involved.
Experimental Protocols
Below are detailed protocols for key experiments involved in the cleavage and analysis of peptides containing Boc-protected arginine.
Protocol 1: High HF Cleavage of a Peptide Containing Boc-Arg(Tos)-OH
This protocol is a standard method for the cleavage of peptides with acid-labile protecting groups that are resistant to milder acids.
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% p-thiocresol)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Stirring bar
-
Reaction vessel
Procedure:
-
Ensure the N-terminal Boc group is removed from the peptide-resin.
-
Place the dried peptide-resin and a stirring bar into the HF reaction vessel.
-
Add the scavenger cocktail to the reaction vessel.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel at -78°C (dry ice/acetone bath).
-
Allow the reaction mixture to warm to 0°C and stir for 1-2 hours. For peptides with multiple Arg(Tos) residues, the cleavage time may need to be extended.
-
Remove the HF by vacuum distillation.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the crude peptide.
-
Wash the peptide further with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
Protocol 2: "Low-High" HF Cleavage
This two-step procedure is designed to minimize side reactions by first removing more labile protecting groups under milder conditions before the final strong acid cleavage.
Materials:
-
Same as Protocol 1
-
Dimethyl sulfide (DMS)
Procedure: Step 1: Low HF Deprotection
-
Place the dried peptide-resin and a stirring bar into the HF reaction vessel.
-
Add a scavenger mixture (e.g., p-cresol, p-thiocresol).
-
Add a mixture of HF and DMS (typically 1:3 v/v).
-
Stir the reaction at 0°C for 2 hours.
-
Evaporate the HF and DMS under vacuum.
Step 2: High HF Cleavage
-
To the resin from Step 1, add a fresh scavenger cocktail.
-
Add 100% anhydrous HF.
-
Stir the reaction at 0°C for 1 hour.
-
Follow steps 6-10 from Protocol 1 for peptide work-up.
Protocol 3: Analysis of Cleaved Peptide by Reverse-Phase HPLC
This protocol outlines a general method for analyzing the purity of the crude peptide after cleavage.
Materials:
-
Crude peptide
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Solvent for sample dissolution (e.g., water with a small amount of acetonitrile or acetic acid)
Procedure:
-
Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in the dissolution solvent.
-
Filter the sample through a 0.22 µm syringe filter.
-
Equilibrate the HPLC column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).
-
Analyze the resulting chromatogram to determine the purity of the peptide and identify any side products. The peak area of the main product is compared to the total peak area of all components to calculate the percentage purity.
References
Performance Evaluation of Boc-Arg(Boc)2-OH with Different Solid-Phase Resins: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of arginine residues presents unique challenges due to the nucleophilic nature of its guanidinium side chain. The choice of protecting group strategy and the solid support are critical determinants of synthesis efficiency and final peptide purity. This guide provides a comprehensive comparison of the performance of Nα-Boc-Nω,Nω'-bis(Boc)-L-arginine (Boc-Arg(Boc)2-OH) with various solid-phase resins commonly used in Boc-SPPS.
The di-Boc protection of the guanidinium group in this compound aims to reduce its basicity and nucleophilicity, thereby preventing side reactions. However, the bulky nature of the Boc groups can introduce steric hindrance and predispose the activated amino acid to intramolecular cyclization, impacting loading and coupling efficiencies. This guide presents a qualitative comparison based on the established characteristics of different resins and provides detailed experimental protocols to aid in the selection of the optimal solid support for synthesizing arginine-containing peptides.
Comparative Performance of Solid-Phase Resins
The selection of a suitable resin is paramount for the successful synthesis of peptides containing Arg(Boc)2. Key considerations include the stability of the linker to the repetitive acid treatments for Boc group removal and the efficiency of the final cleavage.
| Resin Type | C-Terminal Functionality | Linker Type | Linker Stability to TFA | Expected Performance with this compound |
| Merrifield Resin | Peptide Acid | Benzyl Ester | Moderate | Prone to premature cleavage of the peptide from the resin with repeated TFA treatments, potentially leading to lower overall yield. |
| PAM Resin | Peptide Acid | Phenylacetamidomethyl (PAM) | High | The increased stability of the PAM linker to TFA minimizes peptide loss during synthesis, making it a preferred choice over Merrifield resin for longer peptides.[1] |
| MBHA Resin | Peptide Amide | p-Methylbenzhydrylamine (MBHA) | High | Suitable for the synthesis of C-terminal peptide amides, with good stability to TFA. |
| Wang Resin | Peptide Acid | p-Alkoxybenzyl Alcohol | Low | Primarily used in Fmoc-SPPS due to its acid lability. Not recommended for standard Boc-SPPS protocols due to significant peptide cleavage during Boc deprotection steps. |
Experimental Protocols
Detailed methodologies for the key steps in the solid-phase synthesis of peptides using this compound are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Loading of this compound onto Merrifield Resin (Cesium Salt Method)
This method is a common procedure for attaching the first Boc-protected amino acid to a chloromethylated resin.[2][3]
-
Preparation of the Cesium Salt:
-
Dissolve this compound (1.0 eq) in a minimal amount of methanol.
-
Add water (approximately 10% of the methanol volume).
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate (Cs2CO3).
-
Evaporate the solution to dryness under reduced pressure.
-
Co-evaporate the residue with DMF twice to ensure the salt is anhydrous.
-
-
Attachment to Resin:
-
Swell the Merrifield resin (1.0 eq) in DMF for 1-2 hours.
-
Add the dried cesium salt of this compound (1.2-1.5 eq) dissolved in DMF to the swollen resin.
-
The reaction mixture is gently agitated at 50°C for 12-24 hours.
-
After the reaction, the resin is filtered and washed sequentially with DMF, a 1:1 mixture of DMF/water, DMF, and finally methanol.
-
The loaded resin is dried under vacuum to a constant weight.
-
Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation
This protocol outlines the repetitive steps for adding subsequent amino acids to the growing peptide chain.[1]
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.
-
Wash the resin sequentially with DCM, Isopropanol (IPA), and DCM.
-
-
Neutralization:
-
Treat the resin with a 5% solution of Diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step once.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (2-3 eq) with a coupling reagent such as HBTU (0.95 eq relative to the amino acid) and HOBt (1 eq) in DMF.
-
Add DIEA (2-3 eq) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours. Note: Due to the steric hindrance of the di-Boc protection, longer coupling times or a double coupling may be necessary.
-
Monitor the coupling completion using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Protocol 3: Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[3]
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole) to protect sensitive residues.
-
Cool the apparatus to 0°C.
-
Carefully condense anhydrous Hydrogen Fluoride (HF) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Safely evaporate the HF.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Mandatory Visualizations
Experimental Workflow for Boc-SPPS
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Potential Side Reaction: δ-Lactam Formation
A significant side reaction associated with protected arginine derivatives is the intramolecular cyclization to form a stable δ-lactam. This is particularly relevant for Arg(Boc)2 due to the electronic effects of the Boc groups. The formation of the δ-lactam renders the amino acid incapable of coupling to the growing peptide chain, leading to deletion sequences.
Caption: Competing reaction pathways for activated this compound.
References
Navigating the Labyrinth of Peptide Validation: A Comparative Guide for Sequences Incorporating Boc-Arg(Boc)2-OH
For researchers, scientists, and drug development professionals, the precise sequence of a synthetic peptide is paramount to its function and therapeutic efficacy. The incorporation of non-standard amino acid derivatives, such as Nα-Boc-Nω,Nω'-di-Boc-L-arginine (Boc-Arg(Boc)2-OH), presents unique challenges during solid-phase peptide synthesis (SPPS) that directly impact the reliability of subsequent sequence validation. This guide provides an objective comparison of analytical techniques for validating peptide sequences containing this sterically hindered and labile amino acid derivative, supported by experimental data and detailed protocols.
The use of this compound in peptide synthesis is often aimed at minimizing side reactions associated with the guanidinium group of arginine. However, its bulky di-Boc protection scheme can lead to significant synthetic challenges, primarily incomplete couplings, which result in the formation of deletion sequences. Furthermore, the labile nature of the Boc protecting groups can complicate analysis by mass spectrometry. This guide will delve into these challenges and compare the performance of key analytical methods for identifying and characterizing peptides synthesized with this compound against those synthesized with more conventional arginine derivatives, such as those utilizing Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Tosyl (Tos) protection.
The Synthetic Challenge: δ-Lactam Formation and its Impact on Purity
A significant side reaction during the incorporation of protected arginine is the formation of a δ-lactam, which terminates the peptide chain and leads to a truncated impurity that is difficult to separate from the target peptide.[1][2] Studies have shown that Fmoc-Arg(Boc)2-OH is particularly prone to this side reaction, resulting in lower coupling efficiency compared to other protecting groups like Pbf and Nitro (NO2).[2] This inherent instability during synthesis underscores the critical need for rigorous sequence validation.
Comparative Analysis of Sequence Validation Techniques
The two primary methods for peptide sequence validation are Mass Spectrometry (MS) and Edman Degradation. The choice of arginine protecting group can significantly influence the outcome and interpretation of data from both techniques.
| Analytical Technique | Performance with this compound | Performance with Alternative (e.g., Pbf-Arg) | Key Considerations |
| LC-MS/MS | - Challenges in parent ion stability: The labile nature of the two Boc groups on the arginine side chain can lead to in-source fragmentation, resulting in the observation of peaks corresponding to the loss of one or both Boc groups ([M+H-100]⁺, [M+H-200]⁺) or isobutylene ([M+H-56]⁺).[3] This can complicate the identification of the correct parent ion. - Fragmentation pattern: The di-Boc group itself can fragment, adding complexity to the MS/MS spectrum and potentially interfering with the clear identification of b- and y-ions necessary for sequence confirmation. | - Stable parent ion: The Pbf group is more stable under typical ESI-MS conditions, leading to a clear and easily identifiable protonated molecular ion. - Predictable fragmentation: The fragmentation pattern is primarily dictated by the peptide backbone, resulting in a cleaner and more easily interpretable MS/MS spectrum. | The use of milder ionization techniques, such as MALDI, and optimization of ESI source parameters (e.g., lower cone voltage) can help minimize the premature loss of Boc groups.[3] |
| Edman Degradation | - Detection of deletion sequences: Edman degradation is highly effective at identifying deletion sequences that may arise from the poor coupling efficiency of this compound. A "preview" of the subsequent amino acid in a given cycle indicates the presence of a peptide species where the preceding amino acid was not successfully coupled. - No direct interference from protecting group: As Edman degradation proceeds from the N-terminus and the side-chain protecting groups are typically removed prior to sequencing, the di-Boc group itself does not directly interfere with the sequencing chemistry. | - Confirmation of correct sequence: For peptides synthesized with high coupling efficiency using Pbf-Arg, Edman degradation will show a clean sequence with minimal preview, confirming the integrity of the peptide chain. | Edman degradation is a powerful tool for quantifying the purity of the primary sequence and identifying synthesis-related impurities like deletion sequences. It is particularly valuable when MS data is ambiguous due to protecting group lability. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Synthetic Peptides
Objective: To confirm the molecular weight and sequence of a synthetic peptide.
Materials:
-
Synthetic peptide sample
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reversed-phase HPLC column
-
Mass spectrometer with ESI or MALDI source capable of MS/MS
Procedure:
-
Sample Preparation: Dissolve the synthetic peptide in an appropriate solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 30 minutes.
-
Monitor the elution profile using a UV detector at 214 nm.
-
-
Mass Spectrometric Analysis:
-
Direct the eluent from the HPLC to the mass spectrometer.
-
Acquire full scan MS data to determine the molecular weight of the peptide. For peptides with this compound, look for the expected protonated molecular ion as well as potential neutral loss peaks.
-
Perform tandem MS (MS/MS) on the parent ion of interest. Use collision-induced dissociation (CID) to fragment the peptide.
-
Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence.
-
Protocol 2: Edman Degradation Sequencing
Objective: To determine the N-terminal amino acid sequence of a peptide and identify any deletion sequences.
Materials:
-
Purified peptide sample
-
Automated Edman sequencer
-
Reagents for Edman chemistry (phenyl isothiocyanate, trifluoroacetic acid, etc.)
-
HPLC system for PTH-amino acid analysis
Procedure:
-
Sample Preparation: Load the purified peptide onto the sequencer's sample support.
-
Automated Sequencing:
-
The instrument performs sequential cycles of Edman degradation. In each cycle:
-
The N-terminal amino acid is reacted with phenyl isothiocyanate.
-
The derivatized amino acid is cleaved from the peptide chain.
-
The cleaved amino acid derivative (ATZ-amino acid) is converted to a more stable phenylthiohydantoin (PTH) derivative.
-
-
-
PTH-Amino Acid Analysis:
-
The PTH-amino acid from each cycle is injected into an HPLC system.
-
The identity of the amino acid is determined by comparing its retention time to that of known standards.
-
-
Data Analysis:
-
The sequence is reconstructed based on the order of the identified PTH-amino acids.
-
The presence of "preview" peaks (i.e., the appearance of the next amino acid in the sequence at a low level in the current cycle) indicates the presence of deletion sequences. The quantity of the preview can be used to estimate the coupling efficiency at that position.
-
Visualizing the Workflow
Caption: Workflow for the synthesis and sequence validation of synthetic peptides.
Signaling Pathway of Peptide Action (Generic Example)
Caption: A generic signaling pathway initiated by a synthetic peptide binding to a cell surface receptor.
Conclusion
The incorporation of this compound into synthetic peptides introduces specific challenges that necessitate a multi-faceted approach to sequence validation. While mass spectrometry provides crucial information on molecular weight and fragmentation, its interpretation can be complicated by the lability of the di-Boc protecting groups. Edman degradation serves as a powerful complementary technique, offering unambiguous sequence information and a direct method for quantifying synthesis-related impurities such as deletion sequences that are more likely to occur with this bulky amino acid derivative. For researchers working with peptides containing this compound, a combined strategy utilizing both LC-MS/MS and Edman degradation is highly recommended to ensure the unequivocal confirmation of the peptide's primary structure.
References
Safety Operating Guide
Proper Disposal of Boc-Arg(Boc)2-OH: A Guide for Laboratory Professionals
For immediate reference, the proper disposal of Boc-Arg(Boc)2-OH, a protected amino acid derivative, necessitates adherence to established laboratory protocols for chemical waste management. This involves meticulous handling with appropriate personal protective equipment (PPE), proper containment of the waste material, and disposal through a licensed chemical waste management service. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals. Strict adherence to these guidelines is paramount for maintaining a safe research environment and ensuring regulatory compliance.
While a specific Safety Data Sheet (SDS) for this compound may not be readily available in all public domains, information from suppliers like Cayman Chemical advises that the material should be considered hazardous until fully characterized.[1] General guidance for similar non-halogenated organic solids suggests disposal in accordance with local, state, and federal regulations.[2] It is imperative to obtain and consult the official SDS from your supplier for specific and authoritative information, which supersedes the general guidance provided here.
Key Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is essential for a proper risk assessment prior to handling and disposal.
| Property | Value | Reference |
| Chemical Formula | C21H38N4O8 | [3] |
| Molecular Weight | 474.6 g/mol | [3] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (approx. 30 mg/ml). | |
| Storage | -20°C | |
| Stability | ≥4 years at -20°C |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol should be followed for the disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Use suitable chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected prior to use.
-
Body Protection: A laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Waste Identification and Segregation
Properly identify the waste as a non-halogenated organic solid. Segregate this waste stream from others, particularly from aqueous and halogenated organic waste, to prevent unintended chemical reactions.
Containment and Labeling
-
Solid Waste: Carefully sweep or scoop the solid material and place it into a suitable, labeled, and sealable container for disposal. Avoid actions that could generate dust.
-
Solutions: If disposing of this compound in a solvent, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled, and closed container for disposal.
-
Labeling: Clearly label the waste container with the full chemical name, "this compound," and indicate the nature of the waste (e.g., "Solid Chemical Waste," "Non-halogenated Organic Waste").
Storage of Waste
Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Final Disposal
The disposal of this compound must be carried out in strict accordance with all applicable federal, state, and local environmental regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the waste manifest with the accurate chemical name and quantity.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Disposal Workflow
References
Personal protective equipment for handling Boc-arg(boc)2-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for the handling and disposal of Boc-Arg(Boc)2-OH, a protected amino acid derivative commonly used in peptide synthesis. Adherence to these protocols is crucial for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure to this compound, which is typically a solid powder. The following PPE is required when handling this compound.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves. Double gloving is recommended.[1] | Prevents skin contact with the chemical. |
| Body Protection | A chemical-resistant lab coat or apron.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator.[1] | Necessary when handling the powder outside of a certified chemical fume hood.[1] |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling techniques are critical to minimize exposure and maintain the quality of the compound. All operations involving the solid form of this compound should be conducted in a certified chemical fume hood.
-
Preparation : Before beginning work, ensure the chemical fume hood is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Have all necessary equipment, such as spatulas and weigh boats, clean and ready for use.
-
Weighing and Transfer : Conduct all weighing and transfer operations of the solid compound within the chemical fume hood to minimize the risk of inhalation. Use appropriate tools to handle the material and avoid the creation of dust clouds.
-
Dissolving : If dissolving the compound, slowly add the solvent to the solid to prevent splashing. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).
-
Storage of Solutions : Aqueous solutions are not recommended for storage for more than one day.
-
Post-Handling : After handling, wash hands thoroughly. Keep the container tightly sealed when not in use.
Disposal Plan
The disposal of this compound and its containers must be conducted in strict accordance with all local, state, and federal regulations.
-
Waste Identification : Identify the waste as non-halogenated organic solid chemical waste.
-
Segregation : Keep this waste stream separate from other types of chemical waste, especially aqueous and halogenated organic waste.
-
Containerization :
-
Solid Waste : Collect unused material and any contaminated disposable labware (e.g., weigh boats, gloves) in a dedicated, clearly labeled hazardous waste container. The label should include the full chemical name, "this compound," and any relevant hazard warnings.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container for non-halogenated liquid chemical waste.
-
-
Final Disposal : Arrange for the collection of the chemical waste by a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
